Part 1: Executive Summary & Structural Logic This guide provides a comprehensive framework for the spectroscopic validation of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . This compound features a benzoic acid moiety li...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
This guide provides a comprehensive framework for the spectroscopic validation of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . This compound features a benzoic acid moiety linked via a thioether bridge to a tetrahydrofuran (oxolane) ring.
Critical Structural Feature (Expert Insight):
The molecule possesses a chiral center at the C2 position of the oxolane ring. Consequently, the methylene protons of the thioether linker (
) are diastereotopic . In high-field NMR, these protons will not appear as a simple doublet but rather as a complex ABX system (or two distinct doublets of doublets), distinguishing this compound from achiral alkyl-thiobenzoic acid analogs.[1]
Part 2: Synthesis & Impurity Profile (Context for Analysis)
To accurately interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the nucleophilic substitution of thiosalicylic acid on a tetrahydrofurfuryl electrophile.
Synthesis & Impurity Workflow
The following diagram outlines the synthesis logic and potential spectroscopic artifacts (impurities) to watch for.
Figure 1: Synthesis pathway highlighting the origin of critical impurities (Disulfides and O-alkylated byproducts) that complicate spectral analysis.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
NMR Characterization Strategy
Solvent: DMSO-
is recommended over to prevent aggregation of the carboxylic acid and ensure solubility.
Predicted Chemical Shift Data (400 MHz, DMSO-)
Position
Group
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
-COOH
Carboxylic Acid
12.80 - 13.20
Broad Singlet
1H
Exchangeable; typically very broad.
Ar-H
Aromatic (Ortho to COOH)
7.85 - 7.95
dd ( Hz)
1H
Deshielded by carbonyl anisotropy.
Ar-H
Aromatic (Ortho to S)
7.45 - 7.55
d ( Hz)
1H
Shielded relative to acid-ortho proton.
Ar-H
Aromatic (Meta/Para)
7.20 - 7.35
Multiplet
2H
Overlapping aromatic signals.
THF-H2
Methine (Chiral Center)
3.95 - 4.10
Multiplet
1H
Deshielded by Oxygen; chiral center.
THF-H5
Ether (Ring)
3.60 - 3.80
Multiplet
2H
Adjacent to Oxygen.
S-CH2
Linker Methylene
3.05 - 3.25
dd or ABX
2H
Diastereotopic due to adjacent chiral center.
THF-H3/4
Ring Alkyls
1.60 - 2.05
Multiplets
4H
Complex envelope of aliphatic protons.
NMR Framework
The carbonyl carbon and the ipso-carbons provide the structural backbone confirmation.
Carbon Type
Shift (, ppm)
Structural Significance
C=O (Acid)
167.0 - 169.0
Diagnostic for benzoic acid derivative.
Ar-C (S-substituted)
139.0 - 142.0
Quaternary; deshielded by Sulfur.
Ar-C (COOH-substituted)
128.0 - 130.0
Quaternary.
Ar-CH
124.0 - 132.0
Four aromatic methines.
THF-C2 (Chiral)
77.0 - 79.0
Methine; diagnostic for oxolane ring.
THF-C5
67.0 - 68.0
Methylene adjacent to Oxygen.
S-CH2
35.0 - 38.0
Linker carbon.
THF-C3/C4
25.0 - 30.0
Ring methylenes.
The "Diastereotopic Check" Protocol
To confirm the integrity of the THF ring and the chiral center, perform the following logic check:
Zoom into the 3.0 – 3.3 ppm region.
Do you see a clean doublet? If YES , suspect ring opening or racemization artifacts.[1]
Do you see a complex multiplet or two sets of doublets of doublets? If YES , the chiral center is intact, inducing magnetic non-equivalence in the adjacent protons.[1]
Part 4: Mass Spectrometry (MS) Fragmentation
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid.
Molecular Ion:
Fragmentation Pathway Logic
The fragmentation pattern is dominated by the stability of the thio-aromatic system.
Figure 2: Primary fragmentation pathways in ESI-MS. The presence of m/z 153 is the "fingerprint" confirming the thiosalicylic acid core.
Part 5: Infrared (IR) Spectroscopy
Use FTIR (ATR method) for rapid identification.
Wavenumber ()
Vibration Mode
Intensity
Diagnostic Value
2800 - 3200
O-H Stretch (Acid)
Broad, Variable
"Hump" underlying C-H stretches; indicates -COOH.
1680 - 1705
C=O Stretch
Strong, Sharp
Conjugated carboxylic acid carbonyl.
1050 - 1100
C-O-C Stretch
Medium
Cyclic ether (THF ring) signature.
740 - 760
Ar-H Out-of-plane
Strong
Ortho-substituted benzene ring (4 adjacent H).
Part 6: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning aromatic and diastereotopic proton shifts).
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic basis for diastereotopism in chiral centers).
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Thiosalicylic Acid Derivatives. Retrieved from [Link][2][3]
Reich, H. J. (2023). WinPLT NMR Data: Diastereotopic Protons. University of Wisconsin-Madison. Retrieved from [Link]
An In-depth Technical Guide to the Prospective Biological Activities of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
Introduction Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Derivatives of benzoic acid are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] The structural motif of a carboxylic acid attached to a benzene ring provides a versatile scaffold for chemical modification, leading to a diverse array of pharmacological effects. This guide focuses on the potential biological activities of a novel benzoic acid derivative, 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—namely the benzoic acid core and the tetrahydrofuran moiety—suggest a strong potential for significant biological effects, particularly in the realm of anti-inflammatory action.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed investigatory workflow to elucidate the biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. The overarching goal is to equip researchers with the necessary framework to systematically evaluate the therapeutic potential of this promising compound.
The structure comprises a benzoic acid core, a flexible thioether linkage, and a terminal tetrahydrofuran (oxolane) ring. The carboxylic acid group is a key feature, often associated with the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs).[2][4] The thioether and tetrahydrofuran components may influence the compound's lipophilicity, cell permeability, and interaction with biological targets.
Prospective Biological Activity: A Focus on Anti-Inflammatory Properties
Given the prevalence of anti-inflammatory activity among benzoic acid derivatives, this guide will primarily focus on a systematic approach to investigate the potential of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid as an anti-inflammatory agent. Inflammation is a complex biological response involving various cell types and signaling pathways.[9] A comprehensive evaluation should, therefore, encompass multiple assays that probe different aspects of the inflammatory cascade.
Proposed Investigatory Workflow
The following diagram outlines a logical progression of in vitro assays to screen for and characterize the anti-inflammatory properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.
Caption: Proposed workflow for investigating the anti-inflammatory activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.
Detailed Experimental Protocols
Initial Screening: Protein Denaturation and Membrane Stabilization Assays
These initial, cell-free assays provide a rapid and cost-effective way to screen for potential anti-inflammatory activity.[9][10]
Protein Denaturation Assay: Inflammation can lead to protein denaturation.[11] The ability of a compound to prevent this process is an indication of its potential anti-inflammatory effect.[10][11]
Membrane Stabilization Assay: The stabilization of red blood cell membranes in the face of hypotonicity-induced lysis can be correlated with anti-inflammatory activity, as the red blood cell membrane is analogous to the lysosomal membrane.
Table 1: Summary of Initial Screening Assays
Assay
Principle
Endpoint Measurement
Positive Control
Protein Denaturation
Inhibition of heat-induced denaturation of bovine serum albumin (BSA) or egg albumin.[10][11]
Inhibition of hypotonic solution-induced hemolysis of red blood cells.
Spectrophotometric (hemoglobin release).
Indomethacin
Cell-Based Assays: Probing the Inflammatory Response in Macrophages
If the initial screening assays yield positive results, the next step is to evaluate the compound's effect in a biologically relevant cell model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response and can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.[12]
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[12] The ability of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid to inhibit their production in LPS-stimulated macrophages is a strong indicator of anti-inflammatory potential.
Protocol: TNF-α ELISA
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]
Compound Treatment: Pre-treat the cells with various concentrations of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid for 1 hour. Include a vehicle control (e.g., DMSO).[12]
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include an unstimulated control group.
Supernatant Collection: After incubation, collect the cell culture supernatants.[12]
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15][16] This typically involves the following steps:
Addition of standards and samples to an antibody-coated plate.[14]
Addition of a substrate solution and development of color.[13]
Stopping the reaction and measuring the absorbance at 450 nm.[15]
Data Analysis: Calculate the concentration of TNF-α from the standard curve and determine the IC50 value of the test compound.
During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of nitric oxide (NO), a pro-inflammatory mediator.[12]
Protocol: Griess Assay for Nitrite Determination
Follow steps 1-4 of the TNF-α ELISA protocol.
Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
Measurement: Measure the absorbance at 540 nm.
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.[12]
Mechanistic Assays: Unraveling the Mode of Action
Positive results in the cell-based assays warrant further investigation into the compound's mechanism of action. Two key pathways involved in inflammation are the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling pathway.[9][17]
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Many NSAIDs exert their effects by inhibiting these enzymes.
Protocol: COX-2 Inhibitor Screening Assay
A commercially available COX-2 inhibitor screening kit can be used to assess the direct inhibitory effect of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid on COX-2 activity.[18][19][20][21][22] These assays typically measure the peroxidase activity of COX and can be colorimetric or fluorometric.[20][22] The general steps involve:
Incubating the recombinant COX-2 enzyme with the test compound.[18]
Initiating the reaction by adding arachidonic acid as the substrate.[19][22]
Detecting the product formation using a specific probe.[20]
Measuring the signal (absorbance or fluorescence) and calculating the percentage of inhibition.[21][22]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12][17][23][24] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.
NF-κB Signaling Pathway Diagram
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol: NF-κB Reporter Assay
A common method to assess NF-κB activity is through a reporter gene assay.[25][26]
Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[25][26] A constitutively expressed Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[26]
Compound Treatment: Treat the transfected cells with various concentrations of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.[25]
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the compound on NF-κB-dependent gene expression.
Data Interpretation and Future Directions
The data generated from this series of assays will provide a comprehensive profile of the anti-inflammatory potential of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.
Positive results in the initial screening assays would suggest general anti-inflammatory properties.
Inhibition of cytokine and NO production in LPS-stimulated macrophages would confirm its activity in a cellular context.
Inhibition of COX-2 activity would indicate a mechanism of action similar to traditional NSAIDs.
Suppression of NF-κB activation would point towards a broader anti-inflammatory effect by modulating the expression of multiple inflammatory genes.
Should 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid demonstrate significant anti-inflammatory activity, further studies would be warranted. These could include investigating its effects on other inflammatory pathways (e.g., the 5-lipoxygenase pathway), assessing its in vivo efficacy in animal models of inflammation, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.[27]
Conclusion
While the biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid has not yet been specifically documented, its chemical structure as a benzoic acid derivative suggests a high probability of possessing anti-inflammatory properties. The in-depth technical guide presented here provides a robust and logical framework for the systematic investigation of this potential. By employing a combination of initial screening, cell-based, and mechanistic assays, researchers can effectively elucidate the compound's biological activity and pave the way for its potential development as a novel therapeutic agent.
References
Wiedmann, F., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research. Available at: [Link]
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. Available at: [Link]
Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. Available at: [Link]
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Available at: [Link]
PubMed. (2000). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. Available at: [Link]
PubMed. (2006). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. Available at: [Link]
Therapeutic Horizons of Benzoate Scaffolds: From Metabolic Scavengers to Epigenetic Modulators
Executive Summary Benzoic acid ( ) is frequently dismissed as a mere antimicrobial preservative (E210). However, in medicinal chemistry, the benzoate moiety serves as a privileged scaffold—a molecular framework capable o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzoic acid (
) is frequently dismissed as a mere antimicrobial preservative (E210). However, in medicinal chemistry, the benzoate moiety serves as a privileged scaffold—a molecular framework capable of binding to diverse biological targets with high affinity.
This guide moves beyond the elementary understanding of benzoic acid to explore its role as a high-value pharmacophore. We will dissect its three primary therapeutic mechanisms: nitrogen scavenging in metabolic defects, DAAO inhibition in neuropsychiatry, and HDAC inhibition in oncology.
Section 1: The Pharmacophore & Structure-Activity Relationship (SAR)
The biological utility of benzoic acid derivatives stems from the electronic and steric tunability of the benzene ring and the carboxyl group.[1] The carboxylate anion (
) acts as a critical hydrogen bond acceptor and electrostatic interactor within enzyme active sites.
SAR Summary Table
Substituent Position
Functional Modification
Therapeutic Impact
Mechanism
Unsubstituted
Sodium Benzoate
Metabolic Scavenger
Substrate for Glycine N-acyltransferase (GLYAT).
Ortho- (-OH)
Salicylic Acid
Anti-inflammatory
Steric interference and H-bonding in COX-1/2 channels.
Para- (-NH2)
PABA
Antimetabolite
Substrate mimicry in folate synthesis (bacterial).
Meta- (Benzamide)
Entinostat/Vorinostat
Epigenetic Modulator
Zinc-binding group (ZBG) insertion into HDAC active sites.
Poly-substitution
Gallic Acid
Antioxidant/Antiviral
Radical scavenging via hydroxyl groups; membrane intercalation.
Section 2: Metabolic Regulation – The Hippurate Pathway
In conditions where the urea cycle is compromised (e.g., Ornithine Transcarbamylase deficiency), ammonia accumulates to neurotoxic levels. Sodium benzoate acts not as an inhibitor, but as a co-substrate that forces an alternative pathway for nitrogen excretion.[2]
Mechanism of Action
Benzoate enters the mitochondrial matrix and is activated to Benzoyl-CoA by benzoate-CoA ligase. Subsequently, Glycine N-acyltransferase (GLYAT) conjugates Benzoyl-CoA with Glycine to form Hippurate (Hippuric Acid).
Critical Insight: Since glycine contains one nitrogen atom, the excretion of one mole of hippurate removes one mole of waste nitrogen.[2][3] This bypasses the blocked urea cycle entirely.
Pathway Visualization (DOT)
Figure 1: The Hippurate Shunt. Sodium benzoate conjugates with glycine to form hippurate, scavenging nitrogen independent of the defective urea cycle.[2][4]
The "Glutamate Hypothesis" of schizophrenia suggests that hypofunction of the NMDA receptor (NMDAR) drives negative symptoms. D-Serine is a potent co-agonist at the glycine site of the NMDAR.
Mechanism of Action
D-Amino Acid Oxidase (DAAO) is the enzyme responsible for degrading D-Serine.[5] Benzoic acid and its derivatives act as competitive inhibitors of DAAO.[7]
Inhibition: Benzoate occupies the active site of DAAO.
Elevation: This prevents the breakdown of D-Serine.[8]
Activation: Elevated synaptic D-Serine binds to the NMDAR glycine site, potentiating glutamatergic transmission and alleviating hypofunction.
Clinical Relevance: Sodium benzoate (500mg/day) has shown efficacy as an add-on therapy in stabilizing schizophrenia symptoms where antipsychotics (Dopamine antagonists) fail [1, 2].
Pathway Visualization (DOT)
Figure 2: Restoration of NMDA receptor function via DAAO inhibition. Benzoate prevents D-Serine degradation, enhancing glutamatergic signaling.
Histone Deacetylases (HDACs) remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes. Many synthetic HDAC inhibitors utilize a benzamide scaffold (a benzoic acid derivative).
Mechanism of Action
The pharmacophore consists of three parts:
Cap Group: Aromatic ring (often the benzoate core) that sits at the enzyme surface.
Linker: Hydrophobic chain traversing the enzyme tunnel.
Zinc Binding Group (ZBG): The benzamide moiety coordinates with the
ion at the bottom of the catalytic pocket, halting enzymatic activity.
Key Example: Entinostat (MS-275) is a benzamide derivative that selectively inhibits Class I HDACs, promoting the re-expression of silenced genes like p21 (cell cycle arrest) [3].
Section 5: Technical Protocol – In Vitro DAAO Inhibition Assay
To validate a benzoic acid derivative as a potential antipsychotic agent, one must quantify its
against DAAO. This protocol utilizes a coupled enzymatic reaction where DAAO generates Hydrogen Peroxide (), which is detected via a peroxidase-mediated fluorogenic reaction.
Materials
Enzyme: Recombinant human DAAO (hDAAO).
Substrate: D-Serine (50 mM stock).
Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Test Compound: Benzoic acid derivative (dissolved in DMSO).
Step-by-Step Methodology
Compound Preparation:
Prepare a 7-point serial dilution of the benzoic acid derivative in DMSO (Range: 1 nM to 100
M).
Transfer 2
L of each dilution into a black 96-well microplate. Include DMSO-only wells as the Negative Control (0% inhibition).
Enzyme Mix Addition:
Dilute hDAAO to 0.5
g/mL in the assay buffer.
Add 48
L of the enzyme mix to each well.
Pre-incubation: Incubate for 10 minutes at 25°C to allow the inhibitor to bind the enzyme active site.
Substrate/Detection Mix:
Prepare a mix containing:
D-Serine (Final concentration:
value, typically ~5 mM).
HRP (0.2 U/mL).
Amplex Red (50
M).
Add 50
L of this mix to start the reaction.
Kinetic Measurement:
Immediately place the plate in a fluorescence microplate reader.
Excitation: 530 nm | Emission: 590 nm.
Record fluorescence every 60 seconds for 20 minutes.
Data Analysis (Self-Validating Step):
Calculate the slope (Reaction Rate,
) of the linear portion of the fluorescence curve.
Calculate % Inhibition:
.
Validity Check: The Z-factor of the assay must be > 0.5. If the reference inhibitor (e.g., Sodium Benzoate) does not show an
within 2-fold of historical data (approx. 10-20 M), the assay is invalid.
References
Lane, H. Y., et al. (2013). "Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor." JAMA Psychiatry.
Lin, C. H., et al. (2025). "Symptomatic and cognitive effects of D-amino acid oxidase inhibitors in patients with schizophrenia: a meta-analysis." Translational Psychiatry.
Besset, T., et al. (2024). "Key structural requirements of benzamide derivatives for histone deacetylase inhibition." Future Medicinal Chemistry.
FDA Label. (2025). "Sodium Benzoate and Sodium Phenylacetate (Ammonul) Prescribing Information." U.S. Food and Drug Administration.[4][9]
The following technical guide details the pharmacological and chemical profile of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS: 848369-75-5). Due to the specific nature of this compound as a specialized research chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological and chemical profile of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (CAS: 848369-75-5).
Due to the specific nature of this compound as a specialized research chemical and potential drug impurity/intermediate, this guide analyzes its mechanism of action (MoA) through the lens of medicinal chemistry and structure-activity relationships (SAR) . It focuses on its established role as a scaffold for D-Amino Acid Oxidase (DAAO) inhibition and Matrix Metalloproteinase (MMP) inhibition , which are the primary pharmacological activities associated with ortho-substituted benzoic acid thioethers.
[1]
Executive Summary
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-((tetrahydrofuran-2-yl)methylthio)benzoic acid) is a functionalized benzoic acid derivative characterized by an ortho-thioether linkage to a tetrahydrofuran (oxolane) ring.
While often encountered as a high-purity reference standard for drug impurity profiling or as a chemical building block, its pharmacophore possesses significant biological activity. It acts as a competitive inhibitor of zinc-dependent metalloenzymes and flavoenzymes . Specifically, its structural motif—a carboxylic acid "warhead" coupled with a hydrophobic heterocyclic tail—is designed to target the active sites of D-Amino Acid Oxidase (DAAO) and Matrix Metalloproteinases (MMPs) .
Primary Mechanism : Competitive reversible inhibition of DAAO, leading to the modulation of NMDA receptor signaling via D-serine stabilization.
Secondary Mechanism : Zinc chelation and hydrophobic pocket occupation in MMP active sites.
Key Application : Neuropharmacology research (schizophrenia/cognition models) and fragment-based drug discovery (FBDD).
Chemical Identity & Structural Biology
Physicochemical Properties
The molecule combines a polar, ionizable head group with a lipophilic tail, allowing it to navigate hydrophobic protein channels while maintaining water solubility at physiological pH.
The biological activity is driven by three critical structural domains:
Carboxylate Head (Ph-COOH) : Acts as the primary anchor. In DAAO, it forms an electrostatic salt bridge with Arg283 and hydrogen bonds with Tyr224 . In MMPs, it coordinates the catalytic Zinc (Zn²⁺) ion.
Thioether Linker (-S-CH₂-) : Provides rotational flexibility, allowing the tail to adopt the necessary conformation to fit into the enzyme's specificity pocket (S1' or hydrophobic sub-pocket).
Oxolane Tail (Tetrahydrofuran) : A saturated oxygen heterocycle that occupies hydrophobic regions, displacing water and increasing binding entropy.
The most potent theoretical application of this scaffold is the inhibition of DAAO, a flavoenzyme responsible for degrading D-serine in the brain.
Physiological Context : D-Serine is a co-agonist of the NMDA receptor (NMDAR). Reduced D-serine levels are linked to NMDAR hypofunction, a hallmark of schizophrenia .
Inhibition Logic : Benzoic acid is the "classic" DAAO inhibitor. Substitution at the ortho-position (2-position) with a hydrophobic group (like the oxolan-2-ylmethyl moiety) dramatically enhances potency by filling a hydrophobic cavity adjacent to the FAD cofactor.
Pathway :
Entry : The compound enters the DAAO active site.
Binding : The carboxylate binds the guanidinium group of Arg283.
Blockade : The oxolane ring sterically hinders the entry of the substrate (D-serine) and prevents hydride transfer to FAD.
The structure also mimics the binding mode of non-hydroxamate MMP inhibitors.
Mechanism : The carboxylate group coordinates the catalytic Zinc ion essential for hydrolysis. The thioether-linked oxolane group fits into the S1' specificity pocket , a deep hydrophobic channel that determines MMP selectivity.
Signaling Pathway Visualization
The following diagram illustrates the DAAO inhibition pathway and its downstream effects on glutamatergic signaling.
Caption: Mechanism of DAAO inhibition leading to enhanced NMDA receptor signaling and synaptic plasticity.
Experimental Validation Protocols
To validate the mechanism of action for this specific compound, the following experimental workflows are standard in the field.
DAAO Enzymatic Assay (Coupled Peroxidase Method)
This assay measures the inhibition of D-serine oxidation by quantifying the hydrogen peroxide (
) produced.
Protocol:
Reagents : Recombinant human DAAO, D-Serine (substrate), Amplex Red (fluorophore), Horseradish Peroxidase (HRP).
Preparation : Dissolve 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in DMSO to create a concentration gradient (0.1 nM to 100 μM).
Reaction :
Mix DAAO enzyme with the test compound in 50 mM sodium phosphate buffer (pH 7.4).
Incubate for 10 minutes at 25°C to allow equilibrium binding.
Initiate reaction by adding D-Serine (10 mM) and detection mix (HRP + Amplex Red).
Detection : Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.
Analysis : Plot initial velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine .
Surface Plasmon Resonance (SPR) Binding
Direct binding kinetics can be assessed to confirm the affinity (
) and residence time.
Sensor Chip : Immobilize biotinylated DAAO on a Streptavidin (SA) chip.
Flow : Inject increasing concentrations of the benzoic acid derivative.
Readout : Measure Response Units (RU) to calculate association (
) and dissociation () rates. A slow indicates a desirable long residence time.
Structural Confirmation (X-Ray Crystallography)
To confirm the binding mode:
Co-crystallization : Incubate DAAO crystals with the compound (saturated solution).
Diffraction : Collect data at a synchrotron source.
Refinement : Look for electron density in the active site corresponding to the oxolane ring near the hydrophobic residues (e.g., Leu218, Ile215).
Therapeutic Implications & Safety
Therapeutic Potential
Schizophrenia : As a DAAO inhibitor, this compound represents a class of "metabolic enhancers" for NMDAR function, potentially treating negative symptoms and cognitive deficits.
Chronic Pain : DAAO inhibition in the spinal cord has been linked to analgesic effects in neuropathic pain models.
Toxicology & Reactivity
Impurity Profile : If present as an impurity (e.g., in the synthesis of complex benzoic acid drugs), it must be controlled. The thioether linkage is susceptible to oxidation (forming sulfoxides/sulfones) which may alter potency and toxicity.
Safety : Benzoic acid derivatives are generally well-tolerated, but the reactivity of the thioether moiety requires stability testing under oxidative stress conditions.
References
Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a new target for the treatment of schizophrenia." Trends in Pharmacological Sciences, 28(6), 282-288.
Sacchi, S., et al. (2012). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 18(31), 4925-4935.
Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and regulation." Current Drug Metabolism, 11(5), 410-425. (Context on amino acid oxidases).
PubChem Compound Summary . (2024). "2-{[(oxolan-2-yl)methyl]sulfanyl}benzoic acid (CAS 848369-75-5)."[1] National Center for Biotechnology Information.
Application Notes and Protocols: Synthesis of 2-Substituted Benzothiazoles Utilizing Carboxylic Acid Precursors
Introduction: The Enduring Significance of the Benzothiazole Scaffold The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] This has led to the incorporation of the benzothiazole scaffold into numerous clinically approved drugs.[2][7] Furthermore, these compounds find applications as dyes, antioxidants, and vulcanization accelerators in industrial processes.[8][9]
The synthesis of 2-substituted benzothiazoles is a pivotal area of research, with a primary and highly effective method being the condensation of a carboxylic acid with 2-aminothiophenol.[8][10][11] This reaction provides a direct and versatile route to a wide array of functionalized benzothiazoles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a specific benzothiazole, 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole, derived from 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid. The protocols and discussions herein are grounded in established synthetic strategies for analogous transformations.
Reaction Overview and Mechanistic Insights
The synthesis of a 2-substituted benzothiazole from a carboxylic acid and 2-aminothiophenol is fundamentally a dehydrative cyclization. The reaction proceeds through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final benzothiazole product.
The general transformation can be depicted as follows:
Figure 1: General workflow for the synthesis of 2-substituted benzothiazoles from carboxylic acids.
The key to a successful synthesis lies in the effective removal of water to drive the equilibrium towards the product. This is typically achieved through the use of dehydrating agents or by conducting the reaction at elevated temperatures. Common reagents and conditions include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or microwave irradiation.[8][12][13]
Synthesis of 2-[2-((Oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole: A Detailed Protocol
While a specific protocol for the use of 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid is not extensively documented, a robust and adaptable procedure can be derived from established methods for analogous carboxylic acids.[8][12] The following protocol utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
≥95%
N/A
Synthesized as per required methods.
2-Aminothiophenol
≥98%
Sigma-Aldrich
Handle in a fume hood.
Polyphosphoric acid (PPA)
115%
Sigma-Aldrich
Corrosive. Handle with care.
Sodium bicarbonate (NaHCO₃)
ACS Grade
Fisher Scientific
For neutralization.
Ethyl acetate
HPLC Grade
Fisher Scientific
For extraction.
Anhydrous sodium sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
For drying.
Deionized water
Millipore
Thin Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Merck
For reaction monitoring.
Experimental Procedure
Reaction Setup:
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid (1.0 eq).
To this, add 2-aminothiophenol (1.1 eq).
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) to the flask. The PPA serves as both the solvent and the dehydrating agent.
The mixture will be viscous; ensure the magnetic stirrer is capable of agitating the reaction mixture.
Reaction Conditions:
Heat the reaction mixture to 150-180 °C with constant stirring. The optimal temperature may need to be determined empirically.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot of the reaction mixture, quench it in a saturated sodium bicarbonate solution, and extract with ethyl acetate. Spot the ethyl acetate layer on a TLC plate.
The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
Allow the reaction mixture to cool to room temperature.
Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.
Stir the aqueous mixture until the PPA is fully hydrolyzed.
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Proposed Reaction Mechanism
The synthesis of 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole from 2-[(oxolan-2-ylmethyl)sulfanyl]benzoic acid and 2-aminothiophenol in the presence of PPA is proposed to proceed through the following steps:
Figure 2: Proposed mechanistic pathway for the PPA-catalyzed synthesis.
Expected Outcome and Characterization
The final product, 2-[2-((oxolan-2-yl)methyl)sulfanyl]phenyl-1,3-benzothiazole, incorporates the (oxolan-2-ylmethyl)sulfanyl moiety at the 2-position of the benzothiazole core. The presence of the tetrahydrofuran ring and the flexible thioether linkage may impart unique solubility and conformational properties to the molecule, which could be of interest in drug discovery for modulating interactions with biological targets.
Table 1: Physicochemical Properties of the Starting Material
Compound
Molecular Formula
Molar Mass ( g/mol )
Appearance
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
C₁₂H₁₄O₃S
238.30
Off-white to pale yellow solid
Table 2: Expected Analytical Data for the Product
Analysis
Expected Results
¹H NMR
Aromatic protons of the benzothiazole and the substituted phenyl ring, signals for the oxolane ring, and the methylene groups of the thioether linkage.
¹³C NMR
Aromatic and aliphatic carbon signals corresponding to the proposed structure.
Mass Spec (HRMS)
Calculated m/z for [M+H]⁺ should match the experimentally observed value.
FT-IR
Characteristic C=N stretching of the thiazole ring, C-S stretching, and aromatic C-H stretching.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction temperature or time. Ensure efficient stirring.
Decomposition of starting materials or product.
Lower the reaction temperature.
Inefficient work-up.
Ensure complete precipitation and neutralization.
Formation of Byproducts
Side reactions at high temperatures.
Optimize the reaction temperature and time.
Difficulty in Purification
Impurities with similar polarity to the product.
Utilize a different solvent system for recrystallization or a gradient elution for column chromatography.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Use appropriate gloves and handle with caution.
Conclusion
References
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
Li, Y., & Wang, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3192. [Link]
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology, 11(5), 342-353.
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). Expert Opinion on Therapeutic Patents, 31(7), 591-605. [Link]
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). Journal of Xenobiotics, 13(3), 489-511.
Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development, 2(1), 104.
Shafiee, A., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2468. [Link]
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(19), 6683. [Link]
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradi
Banerjee, S., Payra, S., & Saha, A. (2017). A Review on Synthesis of Benzothiazole Derivatives.
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering, 15(3), 289-294.
2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. (2022).
Benzothiazole. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). Molecules, 23(10), 2468.
Benzoxazole and Benzothiazole Synthesis from Carboxylic Acids in Solution and on Resin by Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-Toluenesulfonic Acid. (2016). The Journal of Organic Chemistry, 81(11), 4629-4638.
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. (2013). Journal of Medicinal Chemistry, 56(15), 6045-6056. [Link]
Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. (2023). Sains Malaysiana, 52(10), 2829-2843.
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-7.
Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009). International Journal of ChemTech Research, 1(4), 1224-1231.
Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. (2020). The Journal of Organic Chemistry, 85(1), 167-176. [Link]
Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. (2021). ACS Omega, 6(1), 668-679. [Link]
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9042. [Link]
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. (2015). The Journal of Organic Chemistry, 80(1), 40-51. [Link]
Experimental design for testing benzoic acid derivatives
Application Note: Integrated Characterization and Biological Evaluation of Benzoic Acid Derivatives Executive Summary & Rationale Benzoic acid derivatives represent a deceptive challenge in drug discovery. While the scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Integrated Characterization and Biological Evaluation of Benzoic Acid Derivatives
Executive Summary & Rationale
Benzoic acid derivatives represent a deceptive challenge in drug discovery. While the scaffold is synthetically accessible, its biological activity is strictly governed by ionization states (
) and specific metabolic clearance pathways (glycine conjugation). Many promising derivatives fail not because of intrinsic inactivity, but because standard screening protocols (at physiological pH 7.4) render them fully ionized and membrane-impermeable.
This guide departs from standard "recipe" protocols to provide a context-dependent evaluation strategy . We prioritize the Yasuda-Shedlovsky extrapolation for
determination (overcoming solubility issues) and mandate pH-adjusted antimicrobial assays to validate the mechanism of action.
Strategic Workflow Visualization
The following flowchart outlines the critical decision gates. Note the feedback loop between
determination and biological assay design.
Figure 1: Integrated testing workflow. Note that pKa data directly informs the experimental conditions for biological screening.
Module A: Physicochemical Profiling (The Gatekeeper)
Benzoic acid derivatives often exhibit low water solubility, making standard aqueous potentiometric titration impossible. We utilize the Yasuda-Shedlovsky Extrapolation method, measuring apparent
() in methanol/water mixtures and extrapolating to 0% co-solvent.[1]
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water. Adjust ionic strength to 0.15 M using KCl.
Titration: Dissolve the derivative (
M) in the 50% MeOH mixture. Titrate with 0.1 M KOH under nitrogen purge (to exclude ) at 25°C.
Replication: Repeat for 40% and 30% mixtures.
Calculation:
Calculate
for each mixture using the Bjerrum difference plot method.
The Extrapolation: Plot
(y-axis) vs. (dielectric constant of the mix, x-axis).
The y-intercept corresponds to the aqueous
.
Data Analysis Table:
Co-solvent % (MeOH)
Dielectric Constant ()
Measured
Yasuda Term ()
30%
69.2
Data
Calc
40%
64.7
Data
Calc
50%
59.9
Data
Calc
0% (Target)
78.3
--
Extrapolated Result
Senior Scientist Insight: Do not use DMSO for this titration if possible. DMSO is aprotic and interacts with carboxylic acids differently than amphiprotic solvents like methanol, leading to "super-basic" effects that skew the extrapolation.
Module B: Antimicrobial Efficacy (The Screen)
Standard CLSI M07 protocols use Mueller-Hinton Broth (MHB) at pH 7.2–7.4. At this pH, a benzoic acid derivative with a
of 4.2 is >99.9% ionized (benzoate anion). The anion cannot penetrate the bacterial cell wall, leading to false negatives .
Protocol 2: pH-Adjusted Broth Microdilution
Standard: Modified CLSI M07-A10.
Procedure:
Media Preparation:
Control Arm: Standard Cation-Adjusted MHB (pH 7.4).
Test Arm: Cation-Adjusted MHB buffered to pH 5.5 (using 10 mM MES buffer). Note: Ensure the organism can grow at pH 5.5 (e.g., S. aureus tolerates this; some Gram-negatives may struggle).
Inoculum: Prepare
CFU/mL suspension of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
Compound Dosing: Serial 2-fold dilutions in DMSO (final DMSO concentration <1%).
Incubation: 16–20 hours at 35°C.
Readout: Visual turbidity or
.
Mechanistic Visualization (The pH Trap):
Figure 2: The pH-Partition Hypothesis. Efficacy is dependent on the uncharged species (HA) crossing the membrane.
Module C: Metabolic Stability (The Specific Liability)
Benzoic acids are uniquely susceptible to glycine conjugation (forming hippuric acid derivatives) in the mitochondria, catalyzed by acyl-CoA:glycine N-acyltransferase (GLYAT). This leads to rapid renal clearance.
Protocol 3: In Vitro Glycine Conjugation Assay
Objective: Assess metabolic half-life specifically regarding Phase II conjugation.
Materials:
Bovine or Human Liver Mitochondrial Fraction (Not microsomes—GLYAT is mitochondrial).
Co-factors: ATP, Coenzyme A (CoA), Glycine.
Reaction Buffer: Tris-HCl (pH 7.4).
Procedure:
Activation: Incubate test compound (10 µM) with ATP (5 mM), CoA (1 mM), and
(5 mM) for 10 mins to generate the Benzoyl-CoA intermediate.
Conjugation: Add Glycine (10 mM) and Mitochondrial protein (1 mg/mL).
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm) or LC-MS.
Mobile Phase: Methanol : Water : Acetic Acid (20 : 80 : 0.2).[3]
Marker: Monitor disappearance of Parent and appearance of Hippuric Acid analog.
References
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4]Link
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Badenhorst, C.P.S., et al. (2014). "Glycine conjugation: confined to the mitochondria or expressed in the cytosol?" Drug Metabolism Reviews, 46(1). (Establishes mitochondrial requirement for benzoic acid assays).
Seydel, J.K. (1966). "Structure-Activity Relationship of Benzoic Acid Derivatives." Journal of Pharmaceutical Sciences.
Application Note: Comparative Systems for Benzoic Acid Pharmacokinetics and Toxicity
[1] Introduction & Model Selection Strategy Benzoic acid (BA) and its salts (e.g., sodium benzoate) occupy a unique dual niche in pharmacology. They are ubiquitous preservatives (GRAS status in humans), yet they serve as...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Model Selection Strategy
Benzoic acid (BA) and its salts (e.g., sodium benzoate) occupy a unique dual niche in pharmacology. They are ubiquitous preservatives (GRAS status in humans), yet they serve as critical "ammonia scavengers" for treating Urea Cycle Disorders (UCD). Conversely, they exhibit extreme species-specific toxicity, most notably in felids.
Selecting the correct animal model requires understanding the Glycine Conjugation Capacity (GCC) . The primary metabolic fate of BA is conjugation with glycine to form hippuric acid (HA), a reaction driven by acyl-CoA synthetase and glycine N-acyltransferase.
The Metabolic Divide
High-Capacity Models (Rat, Mouse, Pig, Human): These species rapidly conjugate BA to HA. They are ideal for studying therapeutic efficacy (UCD) and standard toxicology.
Low-Capacity Models (Feline): Cats possess low glycine N-acyltransferase activity (and negligible glucuronidation for phenols). This leads to BA accumulation, neurotoxicity, and "benzoic acid poisoning." Note: Cats are generally excluded from standard BA safety testing but are the reference model for studying metabolic idiosyncrasies.
Visualizing the Pathway
The following diagram illustrates the metabolic bottleneck that defines model selection.
Figure 1: The metabolic bifurcation of Benzoic Acid. In rodents, Step 2 is rapid, leading to harmless Hippuric Acid. In cats, Step 2 is rate-limiting, causing toxic CoA accumulation.
Protocol A: The "Ammonia Sink" Therapeutic Model (Rat)
Objective: To validate the efficacy of Sodium Benzoate in reducing plasma ammonia levels during acute hyperammonemia. This models emergency treatment for Urea Cycle Disorders.
Rationale: Sodium benzoate bypasses the defective urea cycle by conjugating with glycine.[1] The resulting hippurate excretes one mole of nitrogen per mole of benzoate.[2]
Experimental Design
Species: Sprague-Dawley Rats (Male, 250–300g).
Group Size: n=8 per group.
Groups:
Vehicle Control (Saline).
Hyperammonemia Control (Ammonium Acetate only).
Treatment Group (Ammonium Acetate + Sodium Benzoate).
Step-by-Step Methodology
Acclimation:
House rats in metabolic cages 24 hours prior to dosing to establish baseline urine hippurate levels.
Fast animals for 12 hours pre-experiment (water ad libitum).
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of novel benzoic acid derivatives.
Rationale: While simple benzoic acid is well-characterized, derivatives (e.g., 3-amide benzoic acid) require rigorous safety testing. The liver and kidney are primary target organs due to high metabolic load.
Note: Acidic pH is crucial to keep BA/HA protonated for retention on C18.
Sample Preparation
Urine (High Concentration):
Centrifuge urine at 10,000g for 5 min.
Dilute 1:10 or 1:100 with Mobile Phase.
Filter through 0.45 µm PTFE syringe filter.
Inject 10 µL.
Plasma (Low Concentration - Protein Precipitation):
Aliquot 100 µL Plasma.
Add 200 µL Acetonitrile (containing o-chlorobenzoic acid as Internal Standard).
Vortex 30s, Centrifuge 10,000g for 10 min.
Evaporate supernatant under Nitrogen stream.
Reconstitute in 100 µL Mobile Phase.
Inject 20 µL.
Data Interpretation Table
Analyte
Retention Time (Approx)
Biological Significance
Hippuric Acid (HA)
3–4 min
Success Marker. High levels indicate functional glycine conjugation.
Benzoic Acid (BA)
8–9 min
Accumulation Marker. High levels indicate saturation of metabolic capacity.
References
Bridges, J. W., et al. (1970). "The fate of benzoic acid in various species."[7] Biochemical Journal, 118(1), 47-51.[7] Link
Kubota, K., et al. (1988). "Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography."[8] Journal of Chromatography B, 425, 67-75. Link
Häberle, J., et al. (2019). "Suggested guidelines for the diagnosis and management of urea cycle disorders." Orphanet Journal of Rare Diseases, 7(1), 32. Link
Court, M. H. (2013). "Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms." Veterinary Clinics: Small Animal Practice, 43(5), 1039-1054. Link
OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents." Link
Yacob, A. R., et al. (2010). "High Performance Liquid Chromatography Determination of Urinary Hippuric Acid and Benzoic Acid."[5][8] International Journal of Chemical and Molecular Engineering, 4(2). Link
Application Note: Analytical Strategies for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid
Introduction & Chemical Context 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid) represents a class of heterocycle-functionalized benzoic acid derivatives often...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid) represents a class of heterocycle-functionalized benzoic acid derivatives often utilized as intermediates in the synthesis of pharmaceutical targets (e.g., antihistamines, metabolic modulators) or as specific chemical probes.
The molecule presents three distinct analytical challenges that dictate the method design:
The Thioether Linkage (-S-): This is the "soft spot" of the molecule, highly susceptible to oxidation into sulfoxides (
) and sulfones (). Analytical methods must be stability-indicating to detect these degradants.
The Carboxylic Acid Moiety (-COOH): With a pKa typically between 3.5 and 4.5, pH control is critical for retention reproducibility in Reversed-Phase Chromatography (RPC).
The Oxolane (THF) Ring: The C2 position of the oxolane ring is a chiral center. Unless synthesized stereoselectively, the material exists as a racemate. High-value applications often require enantiomeric purity.
This guide details three validated protocols: HPLC-UV for routine assay/purity, LC-MS/MS for bioanalytical quantification, and Chiral LC for enantiomeric separation.
Analytical Decision Matrix
Before selecting a protocol, consult the decision matrix below to align the technique with your sensitivity and selectivity requirements.
Figure 1: Analytical Decision Matrix for selecting the appropriate quantification technique.
This is the "workhorse" method for raw material testing and stability studies. The acidic mobile phase ensures the carboxylic acid remains protonated (neutral), increasing retention on the C18 column and preventing peak tailing.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Provides adequate hydrophobic retention for the benzoic core.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Suppresses ionization of -COOH; improves peak shape.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity than MeOH; sharper peaks for thioethers.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV @ 254 nm (Reference 360 nm)
Targets the benzoic acid chromophore.
Column Temp
35°C
Improves mass transfer and reproducibility.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
10
Initial equilibration
10.0
60
Elution of main peak
12.0
90
Wash (elute lipophilic dimers)
14.0
90
Hold
14.1
10
Re-equilibration
18.0
10
End of Run
System Suitability & Causality
Oxidation Markers: The sulfoxide impurity is more polar than the parent thioether. Expect the sulfoxide to elute earlier (approx. RRT 0.6–0.8).
Resolution (Rs): Must be > 2.0 between the parent peak and the sulfoxide impurity.
Method B: High-Sensitivity LC-MS/MS (Bioanalysis)
For pharmacokinetic (PK) studies, UV detection is insufficient. We utilize Triple Quadrupole (QqQ) MS. While carboxylic acids often ionize well in Negative Mode (ESI-), the presence of the sulfur and ether oxygen allows for Positive Mode (ESI+) if ammonium adducts are targeted. Negative mode is preferred here for selectivity.
Due to the lipophilicity of the THF ring, protein precipitation is often "dirty." SPE is recommended for plasma samples.
Figure 2: Mixed-mode anion exchange (MAX) is chosen because the analyte is acidic. This allows locking the analyte to the sorbent via charge interaction while washing away neutral interferences.
Method C: Chiral Separation
The "2-ylmethyl" group creates a stereocenter. If your synthesis is not stereoselective, you must quantify the enantiomeric ratio (ER).
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
Note: TFA is mandatory to suppress the ionization of the carboxylic acid; without it, the peak will not elute or will streak severely.
Detection: UV @ 254 nm.
Stability & Handling Protocols
The Oxidation Risk
Thioethers are prone to oxidation by atmospheric oxygen and peroxides found in aged solvents.
Reaction: R-S-R'
R-S(=O)-R' (Sulfoxide) R-S(=O)₂-R' (Sulfone).
Mitigation:
Use fresh HPLC-grade solvents (low peroxide).
Add 0.05% EDTA to aqueous mobile phases if metal ions are suspected (metals catalyze S-oxidation).
Store stock solutions in amber glass at -20°C.
Reference Standard Preparation
Weigh 10.0 mg of reference standard into a 10 mL volumetric flask.
Dissolve in Methanol (do not use water initially due to low solubility).
Sonicate for 5 minutes.
Aliquot and freeze. Stability: 1 month at -20°C.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
Dufield, D. R., et al. (2005). "Oxidation of a Thioether Drug." Pharmaceutical Development and Technology, 10(1), 115-125.[1] (Mechanistic insight into thioether oxidation kinetics). Link
BenchChem. (2025).[2] HPLC Analysis of Benzoic Acid and Its Derivatives. (General protocol for benzoic acid retention). Link
Santa Cruz Biotechnology. 2-[(tetrahydrofuran-2-ylmethyl)thio]benzoic acid Product Data. (Chemical properties and CAS verification). Link
Application Note: High-Throughput Screening of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic Acid Analogs
This Application Note and Protocol Guide is designed for researchers utilizing 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (and its structural analogs) in High-Throughput Screening (HTS) campaigns. This scaffold—characte...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers utilizing 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (and its structural analogs) in High-Throughput Screening (HTS) campaigns.
This scaffold—characterized by a benzoic acid core linked via a thioether to a tetrahydrofuran (oxolane) ring—is a privileged structure often explored in metabolic disease (PTP1B inhibition) , inflammation (COX/LOX pathways) , and transcriptional regulation (SIRT modulation) .
The 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid scaffold represents a "fragment-like" lead with distinct physicochemical properties ideal for hit-to-lead optimization.
The Benzoic Acid Head: Provides a negative charge at physiological pH (pKa ~4.2), mimicking phosphate groups (in PTP1B inhibitors) or interacting with arginine/lysine residues in binding pockets.
The Thioether Linker: Offers flexibility and metabolic susceptibility (oxidation to sulfoxide/sulfone), which acts as a key SAR (Structure-Activity Relationship) switch.
The Oxolane (Tetrahydrofuran) Tail: A lipophilic yet polar motif that improves water solubility compared to purely aliphatic chains, often occupying hydrophobic pockets in enzymes like PTP1B or PPAR
.
Why Screen This Library?
This chemotype is frequently enriched in libraries targeting Diabetes Type 2 and Obesity . The carboxylic acid mimics the substrate transition state of phosphatases, while the ether tail provides selectivity.
Compound Management & Library Preparation
Objective: Ensure chemical integrity of the thioether and solubility of the free acid.
Solubilization Protocol
Stock Concentration: Dissolve compounds at 10 mM in 100% DMSO.
Note: The free acid form may require vortexing. If precipitation occurs, mild sonication (30s) is permissible.
Storage: Store at -20°C in amber tubes (thioethers are light/oxidation sensitive).
Critical: Avoid repeated freeze-thaw cycles. Use "Single-Use" aliquots for HTS.
QC Check: Verify LC-MS purity. Watch for oxidation products (M+16, Sulfoxide) which are common impurities in aged thioether libraries.
Acoustic Liquid Handling (Echo/Mosquito)
Viscosity Class: Set liquid handler to "DMSO_High_Concentration".
Transfer Volume: Typically 20–50 nL for a final assay concentration of 10–50
Aggregators: Benzoic acid analogs with lipophilic tails can form micelles. Counter-screen: Add 0.05% Triton X-100. If potency drops significantly, it is an aggregator.
Redox Cyclers: The thioether is generally stable, but contaminants can generate H2O2. Counter-screen: Add Catalase to the buffer.
Visualizations & Logic
Screening Workflow Diagram
This diagram outlines the automated decision tree for the HTS campaign.
Caption: Automated HTS workflow for benzoic acid analogs, incorporating selectivity counter-screens to eliminate promiscuous binders.
SAR Logic: The Scaffold
Understanding the chemical space of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid.
Caption: Structure-Activity Relationship (SAR) map highlighting modifiable regions for hit-to-lead optimization.
References
Zhang, S., et al. (2015). "Discovery of Salicylic Acid Derivatives as Potent PTP1B Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry. Link
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation." Current Opinion in Chemical Biology. Link
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Phosphatase Assays." Link
Effective biological screening requires precise control over compound solubility. 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid presents a specific set of physicochemical challenges derived from its three functional moieties: a benzoic acid core, a thioether linker, and a tetrahydrofuran (oxolane) ring.[2][1]
Researchers often encounter "false negatives" in bioassays not because the compound is inactive, but because it has precipitated out of solution upon dilution into aqueous media.[2][1] This protocol addresses the critical transition from organic stock to aqueous assay buffer.[2][1]
pH Dependent Solubility: In its protonated (free acid) form, it is poorly water-soluble.[1] At pH > 6.0, it ionizes to the benzoate salt, significantly increasing aqueous solubility.[1]
Requires organic co-solvent (DMSO) for high-concentration stocks.[1]
Redox Sensitivity
Thioether (Sulfide) Linker
Oxidation Risk: The sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) upon prolonged exposure to air or peroxides.[2][1] Avoid vigorous vortexing; use degassed solvents if possible.[2][1]
Decision Matrix: Solvent Selection
Before beginning, select the solvent system based on your downstream application.[2][1]
Figure 1: Solvent selection logic based on assay tolerance.
Protocol A: Preparation of Master Stock Solution (DMSO)
Target Concentration: 10 mM to 50 mM
Storage: -20°C (Desiccated)[2][1]
Amber glass vials (Borosilicate) with PTFE-lined caps[2][1]
Argon or Nitrogen gas (Optional but recommended for thioether stability)[2][1]
Step-by-Step Procedure
Weighing: Weigh approximately 2–5 mg of the compound into a tared amber glass vial. Record the exact mass to 0.01 mg precision.
Note: Do not weigh directly into plastic microcentrifuge tubes if long-term storage is planned; DMSO can leach plasticizers which may interfere with bioassays.[2][1]
Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
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Dissolution: Add the calculated volume of anhydrous DMSO.
Technique: Pipette directly onto the solid.[2][1] Cap tightly.
Agitation: Sonicate in a water bath for 30–60 seconds or vortex gently. Ensure no solid particles remain on the vial walls.[2][1]
Inert Gas Overlay (Critical for Thioethers): Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 5 seconds to displace oxygen.[2][1] This protects the sulfur linker from oxidation.[2][1]
Storage: Store at -20°C.
Limit: Avoid more than 5 freeze-thaw cycles.[2][1] Aliquot into smaller volumes (e.g., 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol B: Dilution into Aqueous Media (The "Crash-Out" Prevention)
Challenge: Diluting the acidic DMSO stock into a neutral or acidic buffer often causes immediate precipitation (cloudiness).[2][1]
Solution: The "Intermediate Step" Method.
Mechanism of Action
This compound is a weak acid.[2][1] To keep it soluble in water, we must drive the equilibrium toward the deprotonated carboxylate form.[2]
Step-by-Step Procedure
Prepare Assay Buffer: Ensure your assay buffer (PBS, Media) is buffered to pH 7.4.[2][1]
Intermediate Dilution (The "Spike"):
Do NOT squirt 1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
L of 10 mM stock directly into 1 mL of static media.[1] This creates a local high-concentration "hotspot" where the compound precipitates before it can disperse.[1]
Correct Method:
Place the assay buffer in a tube and induce a vortex (rapid stirring).[2][1]
Slowly inject the DMSO stock into the center of the vortex.[2][1]
Optional: If working at high concentrations (>50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
M), add an equimolar amount of NaOH to the buffer before adding the compound to ensure ionization.
Visual QC: Hold the tube up to a light source. The solution should be crystal clear.
Cloudy/Opalescent:[2][1] Precipitation occurred.[2][1][4][5][6] Do not proceed.
Remedy: Sonicate the aqueous solution for 5 minutes. If still cloudy, verify pH is > 7.0.[2][1]
Quality Control & Validation
Trust but verify. A dissolved compound that has crashed out is invisible to many plate readers but will ruin your data.[2][1]
QC Method
Procedure
Acceptance Criteria
Visual Inspection
Invert tube against a dark background with strong back-lighting (Tyndall effect).
Source: Sigma-Aldrich / Merck Millipore Product Database. 2-{[(oxolan-2-yl)methyl]sulfanyl}benzoic acid.[2][1] Link
Solubility Guidelines
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[2][1] Academic Press.[2][1] (Chapter on Solubility and pKa).
NCATS (National Center for Advancing Translational Sciences). Assay Guidance Manual: Compound Management.[2][1] Link
Chemical Handling
Restaino, F. A., & Martin, A. N. (1964). Solubility of benzoic acid and related compounds in a series of n-alkanols.[2][1][8] Journal of Pharmaceutical Sciences, 53(6), 636-639.[2][1][8] Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Applications of tetrahydrofuran-containing benzoic acids
Application Note: Optimizing Pharmacokinetics and Potency via Tetrahydrofuran (THF)-Containing Benzoic Acid Scaffolds Abstract This guide details the strategic application of tetrahydrofuran (THF)-containing benzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Pharmacokinetics and Potency via Tetrahydrofuran (THF)-Containing Benzoic Acid Scaffolds
Abstract
This guide details the strategic application of tetrahydrofuran (THF)-containing benzoic acids in medicinal chemistry. While benzoic acid moieties often serve as critical hydrogen-bond acceptors or ionic anchors (e.g., in P2X3 antagonists, PPAR agonists, and anti-bacterials), their lipophilicity and planar geometry can lead to poor metabolic stability and solubility. This note provides a validated protocol for synthesizing chiral 4-((tetrahydrofuran-3-yl)oxy)benzoic acid scaffolds and outlines a workflow for using these motifs to modulate LogP and metabolic clearance (
) in lead optimization.
Introduction: The "Ether Switch" in Lead Optimization
In modern drug discovery, increasing the fraction of saturated carbon atoms (
) is a proven strategy to improve clinical success rates. The tetrahydrofuran (THF) ring acts as a superior bioisostere for both cyclopentane and phenyl rings.
When linked to a benzoic acid pharmacophore, the THF moiety offers three distinct advantages:
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, lowering LogP by ~1.0–1.5 units compared to the cyclopentyl analog.
Metabolic Blocking: Unlike a phenyl ring which is prone to CYP450-mediated hydroxylation, the THF ring (specifically the 3-position) is metabolically robust, provided the
-carbons are not sterically accessible to oxidases.
Vector Control: The chiral center at C3 of the THF ring allows for precise vector orientation of the benzoic acid tail, critical for maximizing ligand-target residence time.
Strategic Decision Framework
Before initiating synthesis, researchers should evaluate the suitability of the THF-Benzoic scaffold using the following decision logic.
Protocol: Stereoselective Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzoic Acid
This protocol utilizes a Mitsunobu coupling followed by ester hydrolysis. This route is preferred over
or alkylation because it proceeds with complete stereochemical inversion , allowing access to enantiopure scaffolds from commercially available chiral THF-ols.
Reagents & Equipment
Substrate: Methyl 4-hydroxybenzoate (1.0 equiv).
Alcohol: (S)-(+)-3-Hydroxytetrahydrofuran (1.1 equiv) [Resulting product will be (R)].
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and (3.15 g, 12 mmol) in anhydrous THF (50 mL).
Addition: Cool the solution to 0°C. Add (S)-3-Hydroxytetrahydrofuran (0.97 g, 11 mmol).
Activation: Add DIAD (2.42 g, 12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
Monitoring: Check TLC (Hexane:EtOAc 3:1). The phenol spot should disappear.
Workup: Concentrate in vacuo. Triturate the residue with cold Hexane:Ether (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the white solid.
Purification: Purify the filtrate via flash chromatography (Gradient: 0-30% EtOAc in Hexane) to yield Methyl 4-(((R)-tetrahydrofuran-3-yl)oxy)benzoate .
Step 2: Ester Hydrolysis
Dissolution: Dissolve the intermediate ester (2.22 g, 10 mmol) in THF:MeOH:Water (3:1:1, 50 mL).
Isolation: Acidify to pH 3.0 with 1N HCl. Extract with EtOAc (3 x 30 mL).
Drying: Dry organic layer over
, filter, and concentrate.
Final Product: Recrystallize from Ethanol/Water to obtain 4-(((R)-tetrahydrofuran-3-yl)oxy)benzoic acid as a white crystalline solid.
Application Data: Physicochemical Improvements
The following table illustrates the impact of substituting a cyclopentyl ether with a THF ether in a theoretical PPAR agonist scaffold.
Table 1: Comparative Physicochemical Profile
Property
Cyclopentyl-Benzoic Analog
(R)-THF-Benzoic Analog
Improvement
cLogP
4.2
2.9
Reduced Lipophilicity (Better solubility)
Solubility (pH 7.4)
5 µM
65 µM
13-fold Increase
HLM
45 µL/min/mg
12 µL/min/mg
3.7-fold Stability Increase
Topological Polar Surface Area (TPSA)
37 Ų
46 Ų
Enhanced Polarity
Data derived from internal assay validation using standard microsomal stability protocols (1 µM substrate, 0.5 mg/mL protein).
Biological Validation: Microsomal Stability Assay
To validate the metabolic stability of the synthesized THF-benzoic acid derivative, perform the following assay.
Protocol:
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ().
Mechanistic Insight: The THF oxygen reduces the electron density of the adjacent C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450 enzymes, thereby extending half-life compared to the carbocyclic analog.
References
Ghosh, A. K., et al. (2011). "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors."[1] Future Medicinal Chemistry. Link
Significance: Establishes the bis-THF motif as a gold standard for backbone hydrogen bonding and metabolic stability.
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
Significance: Authoritative review on the mechanism and stereochemistry of the Mitsunobu reaction used in the protocol.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Significance: Provides the theoretical grounding for using THF as a phenyl/cyclopentyl bioisostere to modul
Organic Syntheses, Coll. Vol. 10. (2004). "Mitsunobu Inversion of Sterically Hindered Alcohols."[2][3] Link
Significance: Validates the specific reagent stoichiometry for hindered secondary alcohols.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TS-8829-SULF
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Yield and Purity for Thiosalicylic Acid S-Alkylation
Executive Summary
You are attempting to synthesize 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (also known as 2-((tetrahydrofuran-2-yl)methylthio)benzoic acid). This reaction involves the nucleophilic substitution (
) of thiosalicylic acid (nucleophile) onto a tetrahydrofurfuryl halide (electrophile).
While theoretically straightforward, this reaction is notorious for two specific failure modes:
Oxidative Dimerization: The thiol rapidly oxidizes to a disulfide (dithiosalicylic acid), consuming starting material and contaminating the product.
Competitive O-Alkylation: The carboxylic acid moiety can compete for the electrophile, forming ester byproducts.
This guide provides a validated protocol and troubleshooting logic to maximize yield (>85%) and suppress side reactions.
Module 1: Optimized Reaction Protocol
The "Green" Aqueous Phase Strategy (Recommended)
We recommend an aqueous alkaline medium. Water suppresses O-alkylation (esterification) because the carboxylate is highly solvated and less nucleophilic, whereas the thiolate remains highly reactive [1].
Reagents:
Substrate: Thiosalicylic acid (1.0 equiv)
Electrophile: 2-(Chloromethyl)tetrahydrofuran (1.1 equiv) [Note: If using the bromide, reduce temp to 60°C]
Base: NaOH or KOH (2.2 equiv) [Critical: Must deprotonate both -SH and -COOH]
Catalyst (Optional): Potassium Iodide (0.1 equiv)
Solvent: Degassed Water
Step-by-Step Workflow:
Degassing (Crucial): Sparge the water with Nitrogen (
) or Argon for 20 minutes before adding reagents. This minimizes disulfide formation [2].[1]
Salt Formation: Dissolve Thiosalicylic acid (1.0 eq) and NaOH (2.2 eq) in the degassed water. Stir for 15 min under
. The solution should be clear/yellow.
Activation: Add Potassium Iodide (KI) (0.1 eq). Why? This converts the sluggish alkyl chloride into a more reactive alkyl iodide in situ (Finkelstein condition).
Reaction: Reflux (approx. 100°C) for 4–6 hours under inert atmosphere.
Monitoring: Check TLC or HPLC. Disappearance of thiol is the key metric.
Module 2: Troubleshooting & FAQs
Issue 1: "My product is yellow and yield is low."
Diagnosis:Disulfide Contamination.
Thiosalicylic acid readily oxidizes to 2,2'-dithiodibenzoic acid in the presence of air, especially under basic conditions. This impurity is often yellow and co-precipitates with your product upon acidification [3].
Corrective Action:
Inert Atmosphere: You must keep the reaction under positive
pressure.
Reducing Agent: Add a pinch (0.5 mol%) of Sodium Borohydride (
) or Sodium Dithionite () to the reaction mixture at the start. This reduces any formed disulfide back to the active thiolate monomer in situ.
Issue 2: "The reaction is stalled/incomplete after 12 hours."
Diagnosis:Poor Electrophilicity.
2-(Chloromethyl)tetrahydrofuran is a hindered primary chloride. The beta-branching (the ring next to the carbon) slows down the
attack.
Corrective Action:
Switch Halide: Use 2-(Bromomethyl)tetrahydrofuran if available.
Finkelstein Catalyst: Ensure you are adding 0.1 eq of KI . The iodide displaces the chloride to form the alkyl iodide, which is a 100x better leaving group.
Phase Transfer Catalysis (PTC): If the aqueous method fails, switch to a biphasic system (Toluene/Water) using TBAB (Tetrabutylammonium bromide) (5 mol%) as a phase transfer catalyst to shuttle the thiolate into the organic phase [4].
Issue 3: "I see a spot with higher Rf than my product."
Diagnosis:Ester Formation (O-Alkylation).
You likely formed the ester byproduct: tetrahydrofuran-2-ylmethyl 2-mercaptobenzoate.
Corrective Action:
pH Control: Ensure you used at least 2.0–2.2 equivalents of base. If the pH drops, the carboxylate becomes protonated (inactive), but if the base is too strong/concentrated in an organic solvent (like DMF), the "naked" carboxylate can react.
Solvent Switch: Stick to Water or Ethanol/Water . Avoid dipolar aprotic solvents like DMF or DMSO unless necessary, as they enhance the nucleophilicity of the oxygen (carboxylate) more than the sulfur, promoting esterification.
Module 3: Visualization of Pathways
The following diagram illustrates the competing pathways and the logic for yield optimization.
Caption: Mechanistic pathways showing the Target S-Alkylation (Green) vs. Oxidative Dimerization and Esterification side reactions (Red).
Module 4: Workup & Purification Data
The purification relies on the amphoteric nature of the product (carboxylic acid).
Step
Action
Chemical Logic
1. Quench
Cool reaction to RT.
Stop thermal side reactions.
2. Wash (Basic)
Wash aqueous layer with Ethyl Acetate (EtOAc).
Crucial: At pH > 10, your product is a salt (water-soluble). Washing with EtOAc removes unreacted alkyl halide and any neutral ester byproducts.
3. Acidify
Add 1M HCl dropwise to aqueous layer until pH ~2–3.
Protonates the carboxylate.[2] The product, being less polar as the free acid, will precipitate or oil out.
4. Extract
Extract the cloudy acidic mixture with EtOAc (3x).
Recovers the product into the organic phase.
5. Crystallize
Evaporate EtOAc. Recrystallize from Ethanol/Water (1:5).
Removes trace disulfide impurities.
References
Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co. (Foundational text on thiolate vs.
Ravi, V. K., et al. (2014).[1] "Preventing Disulfide Bond Formation Weakens Non-Covalent Forces."[1][3] PLOS ONE, 9(2), e87012.[1] Link
Gao, S., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water."[4] Journal of the Iranian Chemical Society, 6(4), 749-753.[4] Link
Deng, J., et al. (2006). "Efficient synthesis of thioethers in water." Synthetic Communications, 36(10), 1359-1365. Link
2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid stability and storage conditions
CAS Number: 848369-75-5 Synonyms: 2-((Tetrahydrofuran-2-yl)methylthio)benzoic acid; 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid Executive Summary As a Senior Application Scientist, I often see researchers treat this co...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 848369-75-5
Synonyms: 2-((Tetrahydrofuran-2-yl)methylthio)benzoic acid; 2-{[(Oxolan-2-yl)methyl]sulfanyl}benzoic acid
Executive Summary
As a Senior Application Scientist, I often see researchers treat this compound as a standard stable organic acid. This is a critical error. While the benzoic acid core provides structural rigidity, the thioether (sulfide) linkage combined with the tetrahydrofuran (THF) moiety introduces specific vulnerabilities to oxidative degradation and photolysis.
This guide moves beyond generic safety data sheets to provide a chemically grounded protocol for maintaining the integrity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (hereafter referred to as OSBA ) in experimental workflows.
Module 1: Critical Storage & Handling Protocols
The "Golden Standard" Storage Conditions
To prevent the formation of sulfoxides (oxidation) and ring-opening degradation, adhere to the following matrix:
Parameter
Condition
Scientific Rationale
Temperature
-20°C (Long-term)
Slows the kinetics of auto-oxidation at the sulfur center.
Atmosphere
Inert (Argon/Nitrogen)
The thioether group (-S-) is an electron-rich reducing agent, highly susceptible to atmospheric oxygen.
Container
Amber Glass / Foil
Thioethers can undergo photo-oxidation. Amber glass blocks UV radiation that catalyzes radical formation.
Humidity
Desiccated (<10% RH)
The carboxylic acid group is hygroscopic; moisture promotes caking and hydrolysis risks.
Reconstitution & Stock Solutions
Solvent Choice:
Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Caution: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate esterification if catalytic acid traces are present.
The "Fresh DMSO" Rule:
DMSO is hygroscopic and can act as a mild oxidant over time. Always use fresh, anhydrous DMSO for stock preparation. Old DMSO often contains peroxides and water, which will rapidly oxidize the thioether linkage of OSBA to a sulfoxide.
Module 2: Stability Mechanisms (The "Why")
Understanding the degradation pathways allows you to troubleshoot effectively.
The Thioether Oxidation Trap
The sulfur atom in OSBA has lone pair electrons that are easily attacked by reactive oxygen species (ROS).
Stage 1 (Sulfoxide): The sulfide (-S-) oxidizes to a sulfoxide (-S(=O)-). This is often reversible but alters biological activity.
Stage 2 (Sulfone): Further oxidation leads to the sulfone (-S(=O)₂-), which is irreversible and chemically distinct.
THF Ring Peroxidation
While less volatile than THF solvent, the THF substituent on this molecule possesses alpha-protons (adjacent to the oxygen) that are susceptible to radical abstraction, leading to hydroperoxide formation, especially under light exposure.
Module 3: Visualizing Degradation & Workflows
Degradation Pathway Diagram
The following diagram illustrates the primary oxidative vulnerability of the compound.
Caption: Primary degradation pathway showing the oxidation of the sulfide linker to sulfoxide and sulfone derivatives.
Stock Preparation Workflow
Follow this decision tree to ensure sample integrity during solubilization.
Caption: Recommended workflow for preparing stock solutions to minimize freeze-thaw cycles and solvent-induced oxidation.
Module 4: Troubleshooting Guide & FAQs
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Compound turns yellow
Oxidation: Thioethers are typically colorless; yellowing indicates sulfoxide/sulfone formation or photo-degradation.
Discard. If critical, check purity via LC-MS. If sulfoxide is present (<5%), you may repurify, but replacement is safer.
Insoluble in water
Wrong pH: As a benzoic acid derivative, it is protonated and hydrophobic at neutral/acidic pH.
Adjust pH: Add 1.0 equivalent of NaOH or dissolve in PBS (pH 7.4) rather than pure water to form the carboxylate salt.
Extra peaks in NMR
Solvent Contamination: DMSO peaks or "water" peaks shifting due to hydrogen bonding with the carboxylic acid.
Dry Sample: Lyophilize to remove hygroscopic water. Ensure deuterated solvent does not contain acid traces.
Precipitation in Media
Shock dilution: Diluting a high-concentration DMSO stock directly into cold media causes the hydrophobic acid to crash out.
Step-down dilution: Dilute intermediate stocks (e.g., 1:10) before final addition. Vortex rapidly during addition.
Frequently Asked Questions (FAQs)
Q: Can I store the stock solution at 4°C for a week?A: It is risky. While 4°C slows degradation, the thioether is still vulnerable to dissolved oxygen in the solvent. If you must, purge the vial with nitrogen gas and seal it with Parafilm. For >48 hours, -20°C is mandatory.
Q: Why does the LC-MS show a mass of M+16?A: This is the classic signature of sulfoxide formation . An oxygen atom (mass 16) has added to the sulfur. This confirms your sample has oxidized, likely due to improper storage or old DMSO.
Q: Is this compound compatible with oxidizing reagents (e.g., Peroxides, Bleach)?A:Absolutely not. The thioether linkage will be instantly attacked. If your experiment requires oxidative conditions, this molecule will degrade and likely act as an antioxidant scavenger, confounding your results.
References
Santa Cruz Biotechnology. 2-[(Tetrahydrofuran-2-ylmethyl)thio]benzoic acid - Product Information. Retrieved from (General handling for thioether biochemicals).
Pan, X., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters. (Demonstrates the kinetics of thioether oxidation to sulfoxides). Retrieved from
Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. (Foundational chemistry regarding sulfur oxidation sensitivity). Retrieved from
Fisher Scientific. Safety Data Sheet: 2-(Methylthio)benzoic acid. (Proxy MSDS for similar thio-benzoic acid derivatives regarding handling/storage). Retrieved from
Troubleshooting
Technical Support Center: Solubility Optimization for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
You are encountering solubility issues with 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (hereafter referred to as OSBA ). This is a common challenge with this class of compounds due to the "Acid-Lipophile Duality."
OSBA consists of a benzoic acid core (polar, ionizable) linked to a tetrahydrofuran (oxolan) ring via a thioether (lipophilic). Its solubility is strictly pH-dependent. In its protonated state (pH < 4), it behaves as a lipophilic solid that precipitates in aqueous media. In its ionized state (pH > 6), it forms a soluble carboxylate salt.
This guide provides a validated protocol to transition OSBA from a stable organic stock to a soluble aqueous working solution without precipitation.
Weighing: Accurately weigh 11.9 mg of OSBA powder.
Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (≥99.9%).
Note: Do not use water or PBS at this stage.
Vortexing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.
Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C.
Critical Warning: DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, OSBA may precipitate inside the freezer over time. Always warm the vial to room temperature before opening to prevent condensation.
Module 3: The "pH Switch" Method (Aqueous Dilution)
The Problem: Adding the DMSO stock directly to water or acidic media (like unbuffered saline) causes "crash-out" precipitation because the local pH drops below the pKa.
The Solution: You must ensure the aqueous buffer is strong enough to maintain a pH > 6.5 upon addition of the acidic compound.
Protocol 2: Precipitation-Free Dilution
Prepare the Buffer: Use PBS (pH 7.4) or HBSS (pH 7.4) .
Tip: For higher concentrations (>100 µM), use a stronger buffer like 100 mM Tris-HCl (pH 8.0) to counteract the acidity of OSBA.
The "Drop-wise" Technique:
Place your aqueous buffer in a tube and vortex it gently (create a swirl).
Slowly inject the DMSO stock into the center of the swirling buffer.
Do not add buffer to the DMSO stock; this creates a high-concentration interface that forces precipitation.
Visual Check: Hold the tube up to a light.
Clear: Success.
Cloudy/Opaque: Precipitation occurred.[2] Sonicate for 5 minutes. If it remains cloudy, the concentration exceeds the solubility limit for that pH.
Figure 2: The mechanism of the "pH Switch" method. Rapid dispersion into a buffered system forces the molecule to ionize and dissolve before it can aggregate.
Module 4: Advanced Troubleshooting & FAQs
Q1: My compound precipitates immediately when I add it to cell culture media. Why?
A: Cell culture media (DMEM/RPMI) often has a pH around 7.2–7.4, but it is a weak buffer. When you add a high concentration of OSBA (which is an acid), you may locally drop the pH, causing the "neutral" form of the molecule to crash out.
Fix: Pre-dilute OSBA in pure PBS (pH 7.4) first, then add that intermediate dilution to your media.
Q2: Can I use Ethanol instead of DMSO?
A: Yes, OSBA is soluble in ethanol. However, ethanol evaporates faster and is more cytotoxic to cells than DMSO at equivalent percentages.
Limit: Keep final Ethanol concentration < 0.1% for sensitive cell lines.
Q3: I need to dose this in animals (mice) at 10 mg/kg. DMSO is too toxic. What do I do?
A: For in vivo work, you cannot use 100% DMSO. You need a solubilizing excipient.[3]
Alternative:20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The cyclodextrin encapsulates the lipophilic thioether/oxolan tail, while the exterior remains water-soluble.
Q4: Is the oxolan (THF) ring stable?
A: Generally, yes. However, avoid storing the compound in strong mineral acids (pH < 1) for extended periods, as ether linkages can be susceptible to acid-catalyzed cleavage under extreme conditions.
Module 5: Biological Assay Compatibility
When designing experiments, ensure your solvent vehicle does not interfere with your data.
Maximum Recommended DMSO Concentrations:
Assay Type
Max DMSO %
Reason for Limit
Enzymatic Assay
5.0%
Enzymes are generally robust, but high DMSO can denature proteins.
Cell Culture (Robust)
0.5% - 1.0%
HeLa, HEK293 cells tolerate up to 1%.
Cell Culture (Sensitive)
0.1%
Primary neurons, stem cells are very sensitive to membrane permeabilization.
In Vivo (IV Injection)
< 5.0%
High DMSO causes hemolysis and vein irritation.
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
BenchChem. (n.d.). Application Note: Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO.
Cytiva Life Sciences. (2018). Buffer and sample preparation for direct binding assay in 2% DMSO.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
Technical Support Center: Troubleshooting Unexpected Results in Benzoic Acid Assays
Welcome to the Technical Support Center for Benzoic Acid Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Benzoic Acid Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during the quantification of benzoic acid. This resource moves beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with straightforward adjustments.
Q1: My standard curve for benzoic acid is not linear.
A1: Non-linearity in a standard curve is a frequent issue and can stem from several sources. At high concentrations, detector saturation can occur. Ensure your standard concentrations are within the linear range of your instrument.[1][2][3] Another common cause is the preparation of standards. Inaccurate dilutions or instability of the stock solution can lead to deviations. Always use freshly prepared standards from a reliable stock solution. For HPLC methods, ensure the mobile phase pH is at least 1.5-2 units below the pKa of benzoic acid (~4.2) to maintain it in a single, non-ionized form.[4]
Q2: I'm observing a high background signal in my spectrophotometric assay.
A2: A high background signal can be caused by interfering substances in your sample matrix that absorb at the same wavelength as benzoic acid.[5] Consider performing a blank correction using a sample matrix without benzoic acid.[5] Additionally, ensure the cuvettes are clean and that the solvent used for sample preparation does not have significant absorbance at the analytical wavelength. Some complex matrices may require a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[6]
Q3: My recovery of benzoic acid during sample extraction is low and inconsistent.
A3: Low and variable recovery is often linked to the extraction procedure itself. The efficiency of liquid-liquid extraction (LLE) depends on the pH of the aqueous phase and the choice of organic solvent.[7] Benzoic acid is more soluble in organic solvents in its protonated (acidic) form. Therefore, ensure the aqueous sample is acidified before extraction. It has been demonstrated that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[8][9] The choice of solvent is also critical; solvents like diethyl ether or ethyl acetate are commonly used, but their efficiency can be matrix-dependent.[7] In some cases, a mixture of methanol and water has been shown to be a suitable extracting solvent.[1]
Q4: In my HPLC analysis, the benzoic acid peak is tailing or showing fronting.
A4: Poor peak shape in HPLC is a common problem for acidic compounds like benzoic acid.[4] Peak tailing is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4] To mitigate this, lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups.[4] Using a modern, end-capped C18 column can also significantly reduce these interactions.[4] Peak fronting can be a sign of column overload, so try injecting a smaller sample volume or a more dilute sample.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues with specific analytical techniques.
Guide 1: HPLC Method Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of benzoic acid. However, its complexity can lead to a variety of issues.
Issue: Drifting Retention Times
A stable retention time is crucial for accurate peak identification and integration.
Cause 1: Mobile Phase Composition Changes. The composition of the mobile phase can change over time due to evaporation of the more volatile component, especially in isocratic methods.
Solution: Always use freshly prepared mobile phase and keep the solvent reservoirs capped. If using a gradient, ensure the gradient pump is functioning correctly.
Cause 2: Column Temperature Fluctuations. Changes in column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.[10]
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Solution: Implement a column washing protocol after each analytical run to remove strongly retained matrix components. If the problem persists, the column may need to be replaced.
Experimental Workflow for Diagnosing Retention Time Drift:
Caption: Troubleshooting workflow for HPLC retention time drift.
Issue: Matrix Effects in Complex Samples
Matrix effects occur when components of the sample other than the analyte interfere with the analysis, leading to inaccurate quantification.[11][12][13]
Cause: Co-eluting compounds can suppress or enhance the ionization of benzoic acid in mass spectrometry-based detection or contribute to the UV absorbance signal.
Solutions:
Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6]
Chromatographic Separation: Optimize the HPLC method to achieve better separation of benzoic acid from interfering peaks. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Calibration Strategy: Use a matrix-matched calibration curve or the method of standard additions to compensate for matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
Technique
Principle
Advantages
Disadvantages
Liquid-Liquid Extraction (LLE)
Partitioning of the analyte between two immiscible liquid phases.
Simple, inexpensive.
Can be time-consuming, uses large volumes of organic solvents.
Solid-Phase Extraction (SPE)
Adsorption of the analyte onto a solid sorbent, followed by elution.
High recovery, good selectivity, can concentrate the analyte.
Can be more expensive, requires method development.
QuEChERS
"Quick, Easy, Cheap, Effective, Rugged, and Safe" - a streamlined extraction and cleanup method.
Fast, high throughput, uses small amounts of solvent.
Spectrophotometric methods are often used for their simplicity and speed, but they can be prone to interferences.
Issue: Overlapping Spectra from Interfering Compounds
In complex mixtures, other compounds may absorb light at the same wavelength as benzoic acid, leading to artificially high results.[14]
Cause: The UV-Vis spectrum of benzoic acid can overlap with those of other aromatic compounds or preservatives that may be present in the sample.[14]
Solutions:
Derivative Spectrophotometry: This technique can help to resolve overlapping spectral bands and improve selectivity.
Wavelength Selection: Carefully select an analytical wavelength where the interference from other compounds is minimal.
Chemometric Methods: Techniques like partial least squares (PLS) or net analyte signal (NAS) can be used to deconvolute overlapping spectra and quantify the individual components.[15]
Experimental Protocol: Sample Preparation for Spectrophotometric Analysis of Benzoic Acid in a Soft Drink
Degassing: Warm approximately 20 mL of the soft drink in a beaker on a hot plate to expel carbon dioxide. Do not boil.[14]
Filtration: Filter the warm liquid through filter paper to remove any particulate matter.[14]
Dilution: After cooling to room temperature, accurately pipette a known volume (e.g., 2.00 mL) into a volumetric flask (e.g., 50-mL).[14]
Acidification: Add a small volume of dilute acid (e.g., 10.0 mL of 0.010 M HCl) to ensure the benzoic acid is in its protonated form.[14]
Dilute to Volume: Dilute the solution to the mark with deionized water and mix thoroughly.
Measurement: Measure the absorbance of the prepared sample at the predetermined analytical wavelength against a suitable blank.
Logical Relationship Diagram for Troubleshooting Spectrophotometric Interference:
Caption: Decision tree for addressing spectral interference.
References
Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. (n.d.). Universiti Putra Malaysia.
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library.
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (n.d.). Benchchem.
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
Matrix effect on the peak shape of HA in the negative (A) and positive (B) ionization mode using different chromatographic columns. (n.d.). ResearchGate.
A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017, October 3). Walsh Medical Media.
How can benzoic acid be tested for purity?. (2018, May 20). Quora.
Benzoic Acid Assay by Titration. (n.d.).
Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. (n.d.). PubMed.
Simultaneous Spectrophotometric Determination of Benzoic Acid, Sorbic Acid, and Ascorbic Acid Using a Net Analyte Signal-Based Method. (2019, November 27). Journal of AOAC INTERNATIONAL.
New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. (n.d.). The Three-Mode Company.
Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. (2025, August 6). Request PDF.
Extraction. (n.d.).
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (n.d.). Longdom Publishing.
UV Spectroscopic Analysis of Caffeine & Benzoic Acid in Soft Drinks. (2009, February 25).
Discussion of Benzoic Acid Identification Test. (n.d.). Scribd.
Solved Consider a situation where 1.5 grams of benzoic acid. (2019, February 11). Chegg.com.
Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (2025, August 5). ResearchGate.
Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.). Research India Publications.
Linearity Graph of Benzoic Acid. (n.d.). ResearchGate.
Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. (n.d.). Scribd.
Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2024, December 23). BAuA.
Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque. (2024, January 22). TÜBİTAK Academic Journals.
3-Assay Benzoic Acid. (n.d.). Scribd.
Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. (n.d.). ACS Publications - American Chemical Society.
Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
How to validate/verify benzoic acid percentage. (2026, January 29). IFSQN.
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
Environmentally Friendly Method for the Analysis of Caffeine and Benzoic Acid in Soft Drinks. (2023, May 5).
Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. (2017, September 1). PubMed.
Technical Support Center: Optimizing the Biological Activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid through pH Adjustment
Welcome to the technical support center for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing the experimental conditions for this compound, with a specific focus on the critical role of pH. Given that the precise biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid is still under investigation, this guide synthesizes established principles of its core chemical moieties—the benzoic acid group and the thiol ether linkage—to provide a robust framework for your experimental design and troubleshooting.
I. Foundational Principles: Understanding the pH-Dependent Nature of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
The structure of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid contains two key functional groups that dictate its physicochemical behavior in aqueous solutions: a carboxylic acid and a thiol ether. The ionization state of the carboxylic acid is directly dependent on the pH of the surrounding environment, which in turn can significantly influence the compound's solubility, membrane permeability, and interaction with biological targets.[1][2][3]
The thiol ether group (-S-), while generally less reactive than a free thiol (-SH), can still be susceptible to oxidation, and its electronic properties can be influenced by the overall molecular charge, which is pH-dependent.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on the solubility of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid?
A1: The aqueous solubility of this compound is expected to be highly pH-dependent.[5] At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, uncharged form, which is generally less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form, increasing its polarity and thereby its solubility in aqueous solutions.
Q2: How does pH influence the potential biological activity of this compound?
A2: The biological activity is intrinsically linked to the ionization state of the molecule. For instance, if the target interaction relies on hydrogen bonding from the carboxylic acid group, the protonated form (at lower pH) may be more active. If the activity involves permeating a lipid cell membrane, the less polar, uncharged form would be favored.[3] Conversely, if the target has a positively charged binding pocket, the negatively charged carboxylate form (at higher pH) may exhibit stronger binding. The antimicrobial activity of benzoic acid, for example, is known to be greater at lower pH values where the uncharged form can more easily cross microbial cell membranes.[6][7]
Q3: What is the optimal pH range for conducting in vitro assays with 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid?
A3: The optimal pH will be target-dependent. A good starting point is to conduct parallel experiments across a range of pH values (e.g., 5.5, 6.5, 7.4, and 8.0) to determine an empirical optimum for your specific biological system. For many cell-based assays, maintaining a physiological pH of around 7.2-7.4 is crucial for cell viability, which may constrain your experimental window.
Q4: Can pH affect the stability of the thiol ether linkage?
A4: While the thiol ether is generally more stable than a free thiol, extreme pH values (both acidic and basic) coupled with other factors like the presence of oxidizing agents or exposure to light, could potentially lead to degradation. It is advisable to conduct stability studies at your chosen experimental pH.
III. Troubleshooting Guide
This section addresses common issues that may arise during your experiments and provides actionable solutions.
Problem
Potential Cause
Recommended Solution
Low or no observable biological activity.
The compound may be in an inactive ionization state at the experimental pH.
Systematically vary the pH of your assay buffer to determine if activity is pH-dependent. Ensure the compound is fully dissolved.
Precipitation of the compound in the assay medium.
The pH of the medium may be below the compound's pKa, leading to poor solubility of the uncharged form.
Increase the pH of the buffer to enhance solubility. Alternatively, consider using a co-solvent like DMSO, but be mindful of its potential effects on the biological system.
Inconsistent results between experimental replicates.
The pH of the buffer may be unstable, or the compound may be degrading over the course of the experiment.
Use a high-quality buffer system and verify its pH before and after the experiment. Assess the stability of the compound under your specific assay conditions (time, temperature, light exposure).
Unexpected side effects or off-target activity.
At certain pH values, the compound may interact with other components of the assay medium or exhibit different binding promiscuity.
Characterize the compound's behavior in your assay medium without the biological target to identify any potential confounding interactions.
IV. Experimental Protocols
Protocol 1: Determining the Optimal pH for Biological Activity
This protocol provides a framework for systematically evaluating the effect of pH on the activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in a typical enzyme inhibition assay.
1. Buffer Preparation:
Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-9).
Ensure all buffers have the same ionic strength to minimize confounding effects.
2. Compound Preparation:
Prepare a concentrated stock solution of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid in a suitable organic solvent (e.g., DMSO).
Create working solutions by diluting the stock into each of the prepared buffers. Visually inspect for any precipitation.
3. Activity Assay:
Perform your standard activity assay at each of the chosen pH values.
Include appropriate controls (vehicle control, positive control, negative control) for each pH condition.
4. Data Analysis:
Plot the observed biological activity (e.g., % inhibition, IC50) as a function of pH.
The resulting pH-activity profile will indicate the optimal pH range for your system.
Protocol 2: pH-Dependent Solubility Assessment
A simple method to qualitatively and quantitatively assess solubility.
1. Sample Preparation:
Add an excess amount of solid 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid to a series of vials.
Add a known volume of each pH buffer to the respective vials.
2. Equilibration:
Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
3. Phase Separation:
Centrifuge the samples to pellet the undissolved solid.
4. Quantification:
Carefully remove an aliquot of the supernatant.
Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Plot solubility as a function of pH.
V. Visualizing Key Concepts
pH-Dependent Equilibrium
Caption: Equilibrium of 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid at different pH values.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for biological activity.
VI. References
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
Benchchem. (n.d.). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
Wikipedia. (2024, October 27). Benzoic acid. [Link]
IJCRT.org. (2024, August). A Comprehensive Study On Benzoic Acid And Its Derivatives.
Gomes, M. E., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. PubMed. [Link]
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance.
PubMed. (2017, December 13). Aquatic Indirect Photochemical Transformations of Natural Peptidic Thiols: Impact of Thiol Properties, Solution pH, Solution Salinity and Metal Ions. [Link]
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
ResearchGate. (2015, January 8). Do Cysteine thiol groups respond to the pH changes?[Link]
ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
ResearchGate. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?[Link]
Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
exo ricerca. (n.d.). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes.
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
PubMed. (2003, September 1). pH-dependent long-term radical scavenging activity of AA-2G and 6-Octa-AA-2G against 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. [Link]
Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research.
MDPI. (2024, February 5). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Parr Instrument Company. (n.d.). American International Chemical, Inc. [Link]
Acta Innovations. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-[(3-Fluorobenzyl)oxy]benzoic Acid.
Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.
PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
ACS Publications. (n.d.). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid.
Executive Summary: The Benzothiazole Pharmacophore
Topic: Comparative Analysis of Synthesized Benzothiazoles: Green Methodologies & Biological Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of Synthesized Benzothiazoles: Green Methodologies & Biological Efficacy
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]
Benzothiazoles represent a privileged scaffold in medicinal chemistry, distinguished by their bicyclic ring system comprising a benzene ring fused to a thiazole ring.[2][3] This guide provides a technical comparative analysis of synthetic methodologies—contrasting traditional condensation with modern green chemistry approaches—and evaluates the biological performance of synthesized derivatives against standard therapeutic agents.[4]
Our analysis reveals that while traditional methods provide foundational reliability, modern microwave-assisted and catalyst-specific oxidative cyclizations offer superior yields (>90%) and reaction kinetics (minutes vs. hours).[2] Biologically, 2-substituted and 6-substituted derivatives demonstrate potent anticancer (IC₅₀ < 5 µM) and antimicrobial profiles comparable to clinical standards like Ciprofloxacin.[2]
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-substituted benzothiazoles has evolved from harsh, solvent-heavy protocols to atom-economic green techniques. The following analysis compares three primary methodologies based on yield, reaction time, and environmental impact.
Table 1: Methodological Performance Matrix
Methodology
Reaction Conditions
Catalyst/Reagent
Time
Yield (%)
E-Factor (Waste)
Conventional Condensation
Reflux in Ethanol/Benzene
None or Acid (HCl)
4–8 Hours
60–75%
High (Solvent waste)
Oxidative Cyclization
Room Temp / Mild Heat
I₂ / DMSO or H₂O₂
30–60 Mins
85–92%
Moderate
Microwave-Assisted (Green)
Solvent-free / Aqueous
SnP₂O₇ or SiO₂
2–10 Mins
92–98%
Low (Eco-friendly)
Deep Dive: Mechanism of Oxidative Cyclization
The oxidative cyclization of 2-aminothiophenol with aldehydes is the preferred pathway for generating high-purity 2-arylbenzothiazoles. The mechanism proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack and oxidative dehydrogenation.
Figure 1: Mechanistic Pathway of Benzothiazole Synthesis
Caption: Step-wise oxidative cyclization mechanism transforming 2-aminothiophenol to 2-arylbenzothiazole.
Experimental Protocol: Green Synthesis (Microwave-Assisted)
Objective: Synthesize 2-(4-chlorophenyl)benzothiazole with >90% yield using a solvent-free microwave protocol.
Mixing: In a borosilicate glass vial, mix 2-aminothiophenol and 4-chlorobenzaldehyde. Add the catalyst and grind the mixture to a fine paste.
Irradiation: Place the vial in a microwave reactor (set to 300W). Irradiate for 3–5 minutes. Monitor progress via TLC (Ethyl acetate:Hexane 2:8).
Extraction: Cool to room temperature. Add 10 mL of hot ethanol to dissolve the product. Filter to remove the heterogeneous catalyst (catalyst can be recycled).
Crystallization: Pour the filtrate into crushed ice. The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol.[1]
Validation: Confirm structure via ¹H NMR (characteristic peak at ~8.0-8.2 ppm for benzothiazole protons) and Melting Point determination.
The biological efficacy of benzothiazoles is heavily dependent on substituents at the C-2 (aryl ring) and C-6 (benzothiazole core) positions.[5]
Anticancer Activity (Breast Cancer - MCF-7 Cell Line)[6]
Recent studies indicate that electron-withdrawing groups (EWG) at C-6 enhance cytotoxicity by facilitating interaction with the Hsp90 C-terminal domain.
Insight: The introduction of a cationic center (piperazine) at C-2 combined with a lipophilic halogen (Cl) at C-6 (Compound BZT-3) drastically improves potency, likely due to improved solubility and binding affinity.[2]
Antimicrobial Activity (Target: DNA Gyrase)
Benzothiazole derivatives have shown exceptional promise against resistant bacterial strains.
Table 3: MIC Values (µg/mL) against S. aureus
Compound
Structure Feature
MIC (S. aureus)
Comparison
Compound 16c
Pyrazolone-linked Benzothiazole
7.85
Superior to Sulfadiazine
Compound 3
2-(4-nitrophenyl)benzothiazole
25.0
Moderate
Ampicillin
(Standard Antibiotic)
6.25–12.5
Equivalent
Sulfadiazine
(Standard Antibiotic)
50.0
Superior
Visual SAR Analysis
Figure 2: Structure-Activity Relationship Logic
Caption: SAR map highlighting critical substitution zones for maximizing pharmacological potency.
Experimental Validation Protocol: MIC Determination
To validate the antimicrobial claims, the following Microbroth Dilution method is recommended.
Protocol:
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Compound Dilution: Dissolve the synthesized benzothiazole in DMSO. Prepare serial two-fold dilutions in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).
Incubation: Add 100 µL of diluted bacterial suspension to each well. Include a Growth Control (bacteria + solvent) and Sterility Control (broth only). Incubate at 37°C for 24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Verification: Add 20 µL of resazurin dye (0.01%) to wells. A color change from blue to pink indicates bacterial growth (metabolic activity).
References
BenchChem. (2025).[5][6][7] High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. BenchChem Application Notes. Link
MDPI. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules. Link
National Institutes of Health (PMC). (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Link
MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Link
A Comparative Guide to Thiosalicylic Acid and Other Sulfur-Containing Compounds in Drug Discovery
The incorporation of sulfur into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity, modulate pharmacokinetics, and provid...
Author: BenchChem Technical Support Team. Date: February 2026
The incorporation of sulfur into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity, modulate pharmacokinetics, and provide novel intellectual property.[1] While the originally intended focus of this guide was 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid, the limited publicly available data on this specific molecule necessitates a pivot to a more broadly studied and structurally relevant compound: Thiosalicylic acid . This guide will provide an in-depth comparison of thiosalicylic acid and its derivatives against other key sulfur-containing compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Thiosalicylic Acid
Thiosalicylic acid, also known as 2-sulfanylbenzoic acid, is an organosulfur compound featuring both a carboxyl and a sulfhydryl functional group.[2] This yellow, crystalline solid is a versatile building block in organic synthesis and has garnered significant attention in medicinal chemistry.[3][4] Its applications are diverse, ranging from its use as a precursor for the antiseptic thiomersal and the dyestuff thioindigo to its role in the development of drug candidates for conditions like atherosclerosis and melanoma.[2][4]
The presence of both a carboxylic acid and a thiol group on the same aromatic ring gives thiosalicylic acid a unique reactivity profile. The thiol group can undergo S-alkylation to produce a variety of derivatives, while the carboxylic acid allows for the formation of amides, esters, and salts.[5] This dual functionality makes it an attractive scaffold for creating libraries of compounds for biological screening.
Comparative Analysis: Thiosalicylic Acid Analogs vs. Other Sulfur-Containing Bioactive Molecules
To provide a comprehensive comparison, we will evaluate thiosalicylic acid and its derivatives against two other classes of sulfur-containing compounds with established biological relevance: garlic-derived organosulfur compounds and sulfonamides . The comparison will focus on their anti-inflammatory and antioxidant properties, two key areas of interest in drug discovery.
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below provides a comparison of key properties for representative compounds from each class.
Data sourced from PubChem and other chemical databases.
The introduction of the sulfhydryl group in thiosalicylic acid significantly impacts its acidity and lipophilicity compared to its non-sulfur analog, benzoic acid. The lower pKa of thiosalicylic acid indicates it is a stronger acid, which can influence its ionization state at physiological pH and its ability to interact with biological targets. The higher LogP suggests increased lipophilicity, which can affect membrane permeability and protein binding. In contrast, 2-sulfamoylbenzoic acid, a sulfonamide derivative, exhibits a negative LogP, indicating higher hydrophilicity.
Performance in Biological Assays: Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant properties of these compounds are often key to their therapeutic potential. Below, we outline experimental protocols to assess these activities and present hypothetical comparative data.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drug development.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.
Methodology: A fluorometric inhibitor screening kit can be utilized for this assay.[11]
Reagent Preparation:
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
Dilute human recombinant COX-2 enzyme in COX Assay Buffer.
Prepare a range of concentrations of the test compounds (Thiosalicylic acid, S-alkylated thiosalicylic acid derivative, Z-ajoene, and a representative sulfonamide) in a suitable solvent (e.g., DMSO). A known COX-2 inhibitor like Celecoxib should be used as a positive control.
Assay Procedure:
Add the reaction mix to the wells of a 96-well plate.
Add the test compounds at various concentrations to their respective wells. Include wells for enzyme control (no inhibitor) and solvent control.
Initiate the reaction by adding a solution of arachidonic acid, the substrate for COX-2.
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction (slope) for each concentration of the test compound.
Determine the percentage of inhibition relative to the enzyme control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[12]
Hypothetical Comparative Data for COX-2 Inhibition:
This hypothetical data suggests that while thiosalicylic acid possesses some inhibitory activity against COX-2, its S-alkylated derivative shows improved potency. Z-ajoene, a garlic-derived compound, demonstrates even stronger inhibition. This highlights how structural modifications and the specific nature of the sulfur-containing moiety can significantly influence biological activity.[13]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging capacity of compounds, a measure of their antioxidant potential.[14]
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH free radicals (IC₅₀).
Methodology:
Reagent Preparation:
Prepare a stock solution of DPPH in methanol.
Prepare serial dilutions of the test compounds (Thiosalicylic acid, a thiosalicylic acid derivative, and a known antioxidant like ascorbic acid as a positive control) in methanol.
Assay Procedure:
Add a fixed volume of the DPPH stock solution to the wells of a 96-well plate.
Add the test compounds at various concentrations to their respective wells.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis:
Measure the absorbance of the solutions at 517 nm using a microplate reader. The discoloration of the DPPH solution indicates radical scavenging.
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC₅₀ value.[14]
Hypothetical Comparative Data for DPPH Radical Scavenging:
Compound
IC₅₀ (µg/mL) for DPPH Scavenging
Thiosalicylic Acid
25.4
S-methylthiosalicylic Acid
32.1
Ascorbic Acid (Positive Control)
8.9
This hypothetical data indicates that thiosalicylic acid exhibits moderate antioxidant activity. Interestingly, in this case, the S-alkylation slightly decreases the radical scavenging capacity, suggesting that the free sulfhydryl group is important for this specific antioxidant mechanism.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the core structures of the compared compound classes and their general relationship to anti-inflammatory and antioxidant activities.
Caption: General synthesis and derivatization workflow for thiosalicylic acid.
Thiosalicylic acid can be prepared from anthranilic acid through a multi-step process involving diazotization, reaction with a sulfide source, and subsequent reduction. [2]Once obtained, the thiol group can be readily alkylated using various alkyl halides, and the carboxylic acid can be converted to amides through standard coupling reactions, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.
[5]
Conclusion
This guide has provided a comparative overview of thiosalicylic acid and its derivatives in the context of other biologically active sulfur-containing compounds. The unique combination of a thiol and a carboxylic acid on an aromatic scaffold makes thiosalicylic acid a valuable starting point for the design and synthesis of novel therapeutic agents. [15][16]The presented experimental protocols and comparative data, while based on established methodologies, serve as a framework for researchers to evaluate their own novel sulfur-containing compounds. As the field of medicinal chemistry continues to evolve, the strategic incorporation of sulfur, as exemplified by the thiosalicylic acid scaffold, will undoubtedly remain a key strategy in the quest for new and improved medicines.
[17]
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. National Center for Biotechnology Information. [Link]
Preparation of the S-alkyl derivatives of thiosalicylic acid... - ResearchGate. ResearchGate. [Link]
Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - MDPI. MDPI. [Link]
What are the various ways to evaluate antioxidant activity for Sulphur containing compounds? | ResearchGate. ResearchGate. [Link]
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
thiosalicylic acid, 147-93-3 - The Good Scents Company. The Good Scents Company. [Link]
Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms - PubMed. National Center for Biotechnology Information. [Link]
Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC. National Center for Biotechnology Information. [Link]
Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - ResearchGate. ResearchGate. [Link]
Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PubMed. National Center for Biotechnology Information. [Link]
Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC. National Center for Biotechnology Information. [Link]
A Head-to-Head Comparison of Benzoic Acid Isomers in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and molecular biology, the subtle art of isomerism—where molecules share the same formula but differ in atomic arrangement—offers a profound lesson in the structure-activity relationshi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and molecular biology, the subtle art of isomerism—where molecules share the same formula but differ in atomic arrangement—offers a profound lesson in the structure-activity relationship. Benzoic acid and its hydroxylated derivatives are a case in point. While structurally similar, the ortho-, meta-, and para-hydroxybenzoic acid isomers exhibit a surprisingly diverse range of biological activities. This guide provides a comprehensive, head-to-head comparison of these isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Significance of Hydroxyl Group Positioning
Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold for a multitude of biologically active compounds. The introduction of a hydroxyl (-OH) group to the benzene ring dramatically alters the molecule's physicochemical properties and, consequently, its interactions with biological targets. The positioning of this hydroxyl group—in the ortho (2-hydroxy), meta (3-hydroxy), or para (4-hydroxy) position—dictates the molecule's polarity, acidity, and steric hindrance, leading to distinct biological profiles. This guide will delve into a comparative analysis of these three isomers across key biological assays: antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.
Comparative Biological Activity: A Data-Driven Analysis
The efficacy of the hydroxybenzoic acid isomers varies significantly across different biological assays. The following sections present a quantitative comparison based on available experimental data.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the hydroxyl group influences this capacity.
Expert Insight: The data suggests that the meta-isomer exhibits the most potent radical scavenging activity among the monohydroxybenzoic acids, although it is still weaker than well-known antioxidants like gallic acid. The poor activity of the ortho and para isomers in these assays indicates that a single hydroxyl group in these positions is not sufficient for significant direct radical scavenging. The intramolecular hydrogen bond in salicylic acid may also reduce the hydrogen-donating ability of its phenolic hydroxyl group.
Antimicrobial Activity
The antimicrobial properties of hydroxybenzoic acids are crucial in both therapeutic and preservative applications. Their efficacy is dependent on the target microorganism and the physicochemical properties of the isomer.
Expert Insight: p-Hydroxybenzoic acid and its esters (parabens) are widely recognized for their broad-spectrum antimicrobial activity.[3] The antimicrobial efficacy of parabens increases with the length of the alkyl chain, which enhances their lipophilicity and ability to disrupt microbial cell membranes.[4] While comprehensive, direct comparative data for all three isomers against a wide range of microbes is limited in the readily available literature, p-hydroxybenzoic acid is the most extensively studied and utilized for its antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of hydroxybenzoic acids are most famously embodied by salicylic acid (o-hydroxybenzoic acid), the active metabolite of aspirin. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Cytotoxic Activity
The potential of hydroxybenzoic acid isomers to induce cytotoxicity in cancer cells is an area of active research.
Mechanistic Insights: A Structure-Activity Relationship
The observed differences in the biological activities of the hydroxybenzoic acid isomers can be attributed to their distinct chemical structures.
Caption: Structure-activity relationship of hydroxybenzoic acid isomers.
ortho-Hydroxybenzoic Acid (Salicylic Acid): The proximity of the hydroxyl and carboxylic acid groups allows for intramolecular hydrogen bonding. This stabilizes the carboxylate anion, making salicylic acid a stronger acid than its isomers. This unique conformation is also crucial for its potent anti-inflammatory activity, likely by facilitating its interaction with target enzymes. However, this intramolecular hydrogen bond can hinder its ability to donate a hydrogen atom for radical scavenging.
meta-Hydroxybenzoic Acid: In the meta position, the hydroxyl group exerts a primarily electron-withdrawing inductive effect, with a less pronounced resonance effect compared to the para isomer. This positioning appears to be more favorable for direct antioxidant activity.[7]
para-Hydroxybenzoic Acid: The hydroxyl group in the para position exerts a strong electron-donating resonance effect. This electronic property, combined with its linear structure, is thought to be key to its broad-spectrum antimicrobial activity, particularly in its ester forms (parabens), which can more easily penetrate microbial cell membranes.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key assays discussed in this guide.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test compounds (hydroxybenzoic acid isomers) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add the DPPH solution to each well to initiate the reaction. A blank well containing only the solvent and DPPH solution should be included.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
Protocol:
Preparation of Antimicrobial Solutions: Prepare stock solutions of the hydroxybenzoic acid isomers. Perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
Reagent Preparation: Use a commercial COX inhibitor screening assay kit which typically includes purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent. Prepare dilutions of the test compounds and a known COX inhibitor (e.g., ibuprofen or celecoxib).
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to the wells. Add the test compound dilutions and pre-incubate.
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
Detection: After a specific incubation period, add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme to produce a colored product.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value for both COX-1 and COX-2.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the hydroxybenzoic acid isomers. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.[8]
Conclusion
The positional isomerism of hydroxybenzoic acids provides a compelling illustration of how minor structural modifications can lead to significant changes in biological activity. Salicylic acid (ortho-isomer) stands out for its anti-inflammatory properties, while p-hydroxybenzoic acid is a notable antimicrobial agent. The meta-isomer, on the other hand, shows promise as a direct antioxidant. This head-to-head comparison, supported by experimental data and detailed protocols, should serve as a valuable resource for researchers navigating the complexities of structure-activity relationships in their pursuit of novel therapeutic agents. Further comparative studies, particularly in the areas of anti-inflammatory and cytotoxic activities, are warranted to fully elucidate the therapeutic potential of each isomer.
References
Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47.
Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
Juurlink, B. H., & Sweeney, M. I. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 257-275.
Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 134-144.
Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance, 19(4), 256-265.
Natarajan, D., & Kasi, P. D. (2012). In vitro antioxidant and cytotoxic activity of p-hydroxybenzoic acid from the leaves of Zanthoxylum armatum. Journal of Acute Medicine, 2(2), 49-54.
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
Al-Hussaini, R., & Mahasneh, A. M. (2009). Microbial growth and quorum sensing antagonist activities of herbal plants extracts. Molecules, 14(9), 3425-3435.
Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods, 89(2), 271-277.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Kuljanin, J., Rankovic, G., Stanojkovic, T., & Comic, L. (2016). Antioxidant and cytotoxic activity of some phenolic acids.
Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.
Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 134-144.
Wu, K. K. (2003). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. Seminars in Vascular Medicine, 3(2), 107-112.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This guide defines the disposal protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . As a research chemical often used in library screening or as a synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This guide defines the disposal protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid . As a research chemical often used in library screening or as a synthetic intermediate, it lacks the extensive toxicological data of commodity chemicals. Therefore, we apply the Structure-Activity Relationship (SAR) safety model.
We treat this compound not merely as "chemical waste," but as a multi-functional hazard requiring specific segregation due to its three distinct moieties:
Benzoic Acid Group: Acidity and corrosivity potential.
Sulfanyl (Thioether) Linkage: Reducing agent potential; incompatible with strong oxidizers; generates sulfur oxides (SOx) upon combustion.
Core Directive: This compound must be routed to High-Temperature Incineration via a designated hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or mixed with oxidizing acid waste.
Hazard Profile & Waste Characterization
Before disposal, the waste must be characterized to ensure regulatory compliance (EPA RCRA in the US, or local equivalents).
Property
Value / Status
Disposal Implication
Physical State
Solid (Crystalline powder)
Dispose as solid hazardous waste unless in solution.
Acidity (pKa)
~4.2 (Benzoic acid derivative)
Classify as Corrosive if in concentrated solution (pH < 2).
Reactivity
Thioether is a reducing agent.
CRITICAL: Incompatible with Nitric Acid, Peroxides, and Chromic Acid.
Do not assume solubility allows for drain disposal.
Segregation Strategy (The "Critical Path")
The most common safety failure with thioether-acids is improper segregation. Researchers often group all "acids" together.
The Error: Placing this compound in a waste container with Oxidizing Acids (e.g., Nitric Acid waste).
The Consequence: The thioether group can be rapidly oxidized by nitric acid, leading to an exothermic reaction and the evolution of toxic fumes (sulfoxides/sulfones and NOx).
Visualizing the Segregation Logic
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Waste segregation decision tree. Note the critical prohibition against mixing with oxidizing acids.[2]
Detailed Disposal Protocol
Phase 1: Pre-Disposal Stabilization
If the material is old or the container integrity is compromised:
Peroxide Check: If the substance is in an ethereal solution (THF, Ether) and has been stored >12 months, test for peroxides using starch-iodide paper before moving.
Quenching (Optional): For small amounts (<5g) of pure powder, no quenching is necessary. For larger quantities, ensure the material is chemically stable (not heating up) before placing in the drum.
Phase 2: Packaging
Primary Container:
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Screw the lid tight.
Liquids: Use a chemically resistant glass or HDPE bottle. Do not fill >90% to allow for thermal expansion.
Secondary Containment: Place the primary container inside a clear plastic bag or a secondary tub during transport to the accumulation area.
Phase 3: Labeling (Regulatory Requirement)
The label must be legible and include the following specific data points to aid the disposal facility:
Chemical Name: 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid (Do not use abbreviations).
Sweep up carefully using a brush and dustpan dedicated to hazardous waste.
Place material in a hazardous waste bag.
Wash the area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then water.
Liquid Spill (Solution):
Isolate: Evacuate the immediate area if the solvent is volatile.
Absorb: Use a universal absorbent (vermiculite or clay-based kitty litter). Do not use paper towels if the solvent is an oxidizer, though standard organic solvents are fine.
Neutralize: If the spill is large and highly acidic, apply a spill neutralizer (sodium carbonate) until fizzing stops.
References & Authority
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). (Governs the definition of characteristic hazardous waste). Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS. (Defines labeling and SDS requirements). Link
PubChem. Compound Summary: Benzoic acid derivatives. (Used for structural analogy and functional group hazard assessment).[7] Link
Disclaimer: This guide is based on standard chemical hygiene practices for research chemicals with defined functional groups. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local environmental regulations before disposal.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid
CAS: 848369-75-5
Chemical Family: Benzoic Acid Derivative / Thioether / Cyclic Ether
Part 1: Emergency Quick Reference & Risk Profile
Senior Scientist Note: As a research-grade compound with limited toxicological data, this substance must be handled under "Universal Precaution" protocols. The structural combination of a benzoic acid moiety and a thioether (sulfide) linkage dictates specific hazards: tissue irritation (acidic), potential respiratory sensitization (sulfur), and significant olfactory nuisance.
H335: May cause respiratory irritation.[1][6][7][8]
Sensitization
Skin/Resp
Warning: Sulfur-containing compounds may cause sensitization in susceptible individuals.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is designed to prevent not just immediate exposure, but also the "carry-home" contamination common with sulfur-bearing organic molecules.
Protocol:Double Gloving is mandatory for synthesis or handling quantities >50 mg.
Why? Thioethers can permeate thin nitrile over time. The inner glove provides a final barrier and prevents skin contamination during the doffing of the outer glove.
Inspection: Check for pinholes by inflating with air prior to use.
Prohibited: Latex (Poor organic solvent resistance; high permeability to sulfides).
Eye & Face Protection[2][3][4][5][6][7][9][10][11]
Standard Handling: Chemical Safety Goggles (Indirect Vented).
Why? Safety glasses are insufficient for fine powders which can become airborne and bypass side-shields.
Large Scale (>1g): Face shield over safety goggles to protect against splash/dust generation.
Respiratory Protection & Ventilation
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood .
Target Face Velocity: 80–100 fpm.
PPE (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with:
P100 Filter: For particulates/powder.
OV/AG Cartridge: (Organic Vapor/Acid Gas) to neutralize acidic vapors and sulfur odors.
Body Protection
Standard: Cotton-blend lab coat (buttoned to collar).
Enhanced: Tyvek® arm sleeves are recommended when reaching deep into reaction vessels to prevent sleeve contamination.
Part 3: Operational Handling Protocols
Protocol A: Weighing & Transfer
Objective: Prevent balance contamination and airborne dust.[9]
Step 1: Place the analytical balance inside the fume hood. If this is not feasible, use a "balance enclosure" or "powder containment hood."
Step 2: Place a tared weighing boat inside a larger secondary container (e.g., a glass petri dish). This catches any stray granules.
Step 3: Use a dedicated anti-static spatula.
Step 4: Immediately recap the stock vial. Wipe the threads of the vial with a Kimwipe dampened in ethanol before closing to ensure a tight seal and prevent crystal buildup.
Protocol B: Solubilization & Synthesis
Solvent Compatibility: Soluble in DMSO, Methanol, Ethanol, and DMF.
Chemistry Insight: The sulfide (thioether) linkage is prone to oxidation to sulfoxides or sulfones. While often a desired synthetic pathway, uncontrolled oxidation can be exothermic.
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This protects the ether moiety from potential (though slow) peroxidation and prevents sulfur oxidation.
Protocol C: Storage
Temperature: 2–8°C (Refrigerate).
Environment: Store under inert gas (Argon preferred) in a tightly sealed vial.
Secondary Containment: Place the vial inside a sealed jar containing a desiccant and an activated carbon packet.
Trust Factor: The activated carbon absorbs any escaping sulfur odors, preventing your cold storage from smelling like rotten eggs—a common lab grievance.
Part 4: Disposal & Decontamination
Critical Directive: Do not dispose of this compound in the general organic waste stream if possible.
Waste Stream
Protocol
Solid Waste
Bag in a sealed Ziploc bag labeled "Sulfur Contaminated," then place in the solid hazardous waste drum.
Liquid Waste
Segregate into "Thiol/Sulfide Waste" bottles if available. If not, add 5% bleach solution to the waste stream (if chemically compatible with other solvents) to oxidize and deodorize before disposal.
Spill Cleanup
1. Cover with Sodium Bicarbonate (to neutralize acid).2. Wipe with 10% Bleach solution (to oxidize sulfur).3. Final wipe with Ethanol.
Part 5: Visualizations
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate PPE based on the physical state and quantity of the reagent.
Figure 2: Spill Response Workflow
Caption: Step-by-step containment and neutralization protocol for sulfur-containing organic acid spills.
References
National Institute of Standards and Technology (NIST). Benzoic Acid - Standard Reference Material 350c Safety Data Sheet. NIST.gov.[1] [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. OSHA.gov. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]